molecular formula C21H24F2N4O3 B15569495 Tyk2-IN-18

Tyk2-IN-18

Numéro de catalogue: B15569495
Poids moléculaire: 418.4 g/mol
Clé InChI: PHERCDXVBWFCHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyk2-IN-18 is a useful research compound. Its molecular formula is C21H24F2N4O3 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H24F2N4O3

Poids moléculaire

418.4 g/mol

Nom IUPAC

N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)-2-pyridinyl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide

InChI

InChI=1S/C21H24F2N4O3/c1-13(28)25-18-10-16-15(11-24-18)21(4-5-21)12-27(16)19-9-14(30-7-6-29-3)8-17(26-19)20(2,22)23/h8-11H,4-7,12H2,1-3H3,(H,24,25,28)

Clé InChI

PHERCDXVBWFCHK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Tyk2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyk2-IN-18, also identified as compound 86, is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It operates through an allosteric mechanism by targeting the pseudokinase (JH2) domain of Tyk2. This targeted approach allows for the modulation of downstream signaling pathways of key cytokines implicated in a range of autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies for analogous compounds, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a crucial intracellular signaling molecule that plays a pivotal role in the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from a wide array of cytokine and growth factor receptors that lack intrinsic kinase activity. Tyk2 associates with the intracellular domains of specific cytokine receptors, and upon cytokine binding, it becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune responses, inflammation, and cell proliferation.

Tyk2 is particularly important for the signaling of:

  • IL-12: Promotes the differentiation of T helper 1 (Th1) cells.

  • IL-23: Crucial for the maintenance and expansion of T helper 17 (Th17) cells.

  • Type I Interferons (IFN-α/β): Mediate antiviral and immunomodulatory responses.

Dysregulation of the Tyk2 signaling pathway is strongly associated with the pathogenesis of numerous autoimmune and inflammatory disorders, such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease. Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy.

This compound: A Selective Allosteric Inhibitor

This compound is a small molecule inhibitor designed to selectively target the pseudokinase (JH2) domain of Tyk2. Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic (JH1) domain, allosteric inhibitors like this compound bind to the less conserved JH2 domain. This binding stabilizes an inactive conformation of Tyk2, preventing the conformational changes necessary for its activation and subsequent phosphorylation of downstream targets. This allosteric mechanism of action is the basis for the high selectivity of this compound for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially offering a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition.

Quantitative Data

The available data for this compound and its deuterated analog demonstrates its potent inhibitory activity.

CompoundTargetAssay TypePotency (IC50)
This compound (compound 86) JAK2-JH2Biochemical Assay<10 nM
This compound-d3 IL-23 SignalingCellular Assay<30 nM
This compound-d3 IFNα SignalingCellular Assay<30 nM

Signaling Pathways and Mechanism of Inhibition

The Canonical Tyk2-STAT Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling that leads to the activation of STAT proteins.

Tyk2_Signaling_Pathway receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) tyk2 Tyk2 receptor->tyk2 Activation jak JAK (other) receptor->jak Activation cytokine Cytokine (IL-12, IL-23, IFNα) cytokine->receptor stat STAT tyk2->stat Phosphorylation jak->stat p_stat pSTAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene Regulation

Caption: Canonical Tyk2-mediated cytokine signaling pathway.

Mechanism of this compound Inhibition

This compound exerts its inhibitory effect by binding to the JH2 domain of Tyk2, which allosterically prevents the activation of the JH1 kinase domain. This disrupts the entire downstream signaling cascade.

Tyk2_Inhibition_Mechanism cluster_tyk2 Tyk2 Protein JH1 JH1 (Catalytic Domain) stat_phosphorylation STAT Phosphorylation JH1->stat_phosphorylation Catalysis JH1->stat_phosphorylation Blocked JH2 JH2 (Pseudokinase Domain) JH2->JH1 Allosteric Inhibition inhibitor This compound inhibitor->JH2 Binding receptor_activation Cytokine Receptor Activation receptor_activation->JH1 Activation Signal downstream_signaling Downstream Signaling stat_phosphorylation->downstream_signaling

Caption: Allosteric inhibition of Tyk2 by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections describe standard methodologies used for the characterization of selective Tyk2 JH2 inhibitors.

Biochemical Assay: Tyk2-JH2 Binding Affinity

A common method to determine the binding affinity of a compound to the Tyk2-JH2 domain is a competitive binding assay, such as a Fluorescence Polarization (FP) assay.

Objective: To quantify the binding affinity (e.g., IC50, Ki) of this compound to the isolated Tyk2-JH2 domain.

Principle: A fluorescently labeled probe that binds to the Tyk2-JH2 domain is used. When the probe is bound to the larger Tyk2-JH2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound (this compound) competes with the probe for binding to Tyk2-JH2, the displaced probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human Tyk2-JH2 protein

  • Fluorescently labeled probe with known affinity for Tyk2-JH2

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound serially diluted in DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of Tyk2-JH2 protein and the fluorescent probe in the assay buffer.

  • Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the Tyk2-JH2/probe mixture to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: Tyk2-JH2, Fluorescent Probe, Serial Dilutions of this compound start->prep_reagents plate_setup Add this compound dilutions and Tyk2-JH2/Probe mix to plate prep_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the ability of this compound to inhibit Tyk2 function within a cellular context.

Objective: To measure the potency of this compound in inhibiting the phosphorylation of STAT proteins downstream of specific cytokine stimulation.

Principle: Cells that express the relevant cytokine receptors and Tyk2 are stimulated with a cytokine (e.g., IL-12, IL-23, or IFNα). This induces the Tyk2-mediated phosphorylation of a specific STAT protein (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23, pSTAT1 for IFNα). The level of phosphorylated STAT is then quantified in the presence and absence of the inhibitor.

Materials:

  • A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), NK-92 cells, or a reporter cell line)

  • This compound serially diluted in DMSO

  • Recombinant human cytokine (e.g., IL-12, IL-23, or IFNα)

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorescently-labeled antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT4-PE)

  • Flow cytometer

Procedure:

  • Culture the cells and plate them in a 96-well plate.

  • Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with the fluorescently-labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.

  • The IC50 value is determined by plotting the percentage of inhibition of the phospho-STAT signal against the logarithm of the inhibitor concentration.

pSTAT_Assay_Workflow start Start cell_prep Plate Cells and Pre-incubate with this compound start->cell_prep cytokine_stim Stimulate with Cytokine (e.g., IL-12, IL-23, IFNα) cell_prep->cytokine_stim fix_perm Fix and Permeabilize Cells cytokine_stim->fix_perm staining Stain with Anti-pSTAT Antibody fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Calculate IC50 flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for a phospho-STAT flow cytometry assay.

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that targets the pseudokinase JH2 domain. This mechanism of action allows for the specific modulation of IL-12, IL-23, and Type I IFN signaling pathways, which are central to the pathophysiology of many autoimmune and inflammatory diseases. The high selectivity of this compound for Tyk2 over other JAK family members suggests the potential for a favorable therapeutic window. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

Tyk2-IN-18 JAK2-JH2 domain binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the JAK2-JH2 Domain Binding Affinity of Tyk2-IN-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the selective Tyrosine Kinase 2 (TYK2) inhibitor, this compound, with the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain. This document consolidates available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that govern immunity, cell growth, and hematopoiesis. Each JAK protein contains a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The high degree of homology in the ATP-binding site of the JH1 domains across the JAK family has made the development of selective inhibitors challenging. Consequently, targeting the more structurally diverse JH2 domain has emerged as a promising strategy to achieve inhibitor selectivity.

This compound is a potent inhibitor of TYK2 that has been shown to interact with the JH2 domain of JAK family members. Understanding its binding affinity and selectivity profile is crucial for its development as a therapeutic agent and as a tool for studying JAK-STAT signaling.

Data Presentation: Binding Affinity of this compound

The following table summarizes the known quantitative binding affinity data for this compound against the JAK2 JH2 domain.

CompoundTarget DomainAffinity (IC50)
This compoundJAK2-JH2<10 nM

This data is based on information from a publicly available source referencing patent WO2023250064A1 and an article in ACS Medicinal Chemistry Letters[1]. Further details on the selectivity against other JAK family kinase domains are not publicly available at this time.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound for JAK2 JH2 is detailed in the primary patent literature, a general methodology for such a biochemical assay is described below. This protocol is based on common industry-standard assays for determining the binding affinity of small molecules to kinase domains, such as fluorescence polarization (FP) assays.

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the target protein by a test compound.

1. Principle: A fluorescently labeled ligand (probe) with a known affinity for the JAK2 JH2 domain is used. When the probe is bound to the larger JAK2 JH2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound (this compound) competes with the probe for binding to JAK2 JH2, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the test compound.

2. Reagents and Materials:

  • Recombinant human JAK2 JH2 protein

  • Fluorescently labeled probe (e.g., a known ligand for JAK2 JH2 conjugated to a fluorophore)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., Tris-HCl, NaCl, DTT, and a non-ionic detergent)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

3. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted this compound to the wells of the microplate. Include controls for no inhibition (DMSO vehicle only) and maximal inhibition (a high concentration of a known potent binder or no protein).

  • Protein and Probe Addition: Add the JAK2 JH2 protein and the fluorescently labeled probe to the wells. The concentrations of the protein and probe should be optimized to provide a stable and robust assay window.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for numerous cytokines and growth factors. The diagram below illustrates the general mechanism of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for a typical fluorescence polarization-based competition binding assay.

FP_Assay_Workflow start Start prep_compound Prepare Serial Dilution of this compound start->prep_compound plate_dispense Dispense Compound to 384-well Plate prep_compound->plate_dispense add_reagents Add JAK2 JH2 Protein and Fluorescent Probe plate_dispense->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Data Analysis: Plot FP vs. [Compound] read_plate->analyze end Determine IC50 analyze->end

Caption: Workflow for a fluorescence polarization assay.

References

The Cellular Permeability of Tyk2-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-18 is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Tyk2 is a critical mediator of cytokine signaling pathways involved in the immune system, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2][3][4][5][6] The efficacy of small molecule inhibitors like this compound is critically dependent on their ability to cross the cell membrane and reach their intracellular target. Therefore, understanding the cellular permeability of this compound is paramount for its development as a therapeutic agent.

While specific quantitative data on the cellular permeability of this compound is not publicly available, this guide provides an in-depth overview of the standard methodologies used to assess the cellular permeability of such small molecule inhibitors. Furthermore, it details the Tyk2 signaling pathway that this compound is designed to modulate.

Assessing Cellular Permeability: Experimental Protocols

The cellular permeability of a compound is typically evaluated using in vitro models that mimic physiological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier. The most common assays are the Caco-2 and MDCK permeability assays.[7]

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for predicting human oral drug absorption.[7] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier.[8][9]

Table 1: Experimental Protocol for Caco-2 Permeability Assay

StepProcedureDetails and Considerations
1. Cell Culture Caco-2 cells are seeded on permeable membrane supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]The integrity of the monolayer is crucial for reliable results.
2. Monolayer Integrity Check Transepithelial Electrical Resistance (TEER) is measured to assess the tightness of the junctions between cells. A fluorescent marker with low permeability, such as Lucifer Yellow, is also used to verify monolayer integrity.[10]TEER values should be within an acceptable range for the specific cell batch and laboratory conditions.
3. Permeability Assay (Bidirectional) The experiment is performed in two directions: apical (AP) to basolateral (BL) to mimic absorption, and basolateral to apical to assess efflux. The test compound (e.g., this compound) is added to the donor chamber (either AP or BL), and samples are taken from the receiver chamber at specific time points.[9][11]The inclusion of known high and low permeability control compounds (e.g., caffeine (B1668208) and mannitol) is essential for assay validation.[11]
4. Sample Analysis The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]A detailed standard curve is necessary for accurate quantification.
5. Data Analysis The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[9] The efflux ratio (ER) is calculated as Papp (BL to AP) / Papp (AP to BL) . An ER > 2 suggests the involvement of active efflux transporters.[9][10]Papp values are typically reported in cm/s.
MDCK Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell assay is another widely used method to assess permeability and is particularly useful for identifying substrates of efflux transporters like P-glycoprotein (P-gp).[7] Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are often employed.[12][13][14]

Table 2: Experimental Protocol for MDCK Permeability Assay

StepProcedureDetails and Considerations
1. Cell Culture MDCK cells (wild-type or transfected with a transporter gene like MDR1) are seeded on permeable supports and cultured for 4-5 days to form a confluent monolayer.[13]The shorter culture time compared to Caco-2 cells is an advantage for higher throughput screening.[15]
2. Monolayer Integrity Check Similar to the Caco-2 assay, TEER measurements and/or a low permeability marker are used to confirm the integrity of the cell monolayer.[14]Consistent TEER values are indicative of a well-formed monolayer.
3. Permeability Assay (Bidirectional) The assay is conducted by adding the test compound to either the apical or basolateral side and measuring its transport to the opposite side over a defined period.[16]The use of specific inhibitors of efflux transporters can help to confirm if the test compound is a substrate.[11]
4. Sample Analysis Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.[16]
5. Data Analysis The Papp and efflux ratio are calculated using the same formulas as in the Caco-2 assay.[16]A high efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells strongly indicates that the compound is a substrate of P-gp.[14]

The Tyk2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Tyk2-mediated signaling cascade. Tyk2 is associated with the intracellular domains of various cytokine receptors, including those for type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and IL-23.[2][5][6] Upon cytokine binding, Tyk2 is activated and initiates a downstream signaling cascade primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription Induces

Caption: The Tyk2 signaling pathway initiated by cytokine binding.

Conclusion

While direct experimental data on the cellular permeability of this compound remains to be published, this guide outlines the established and robust methodologies that are fundamental to characterizing this critical property for any drug development candidate targeting intracellular enzymes. The Caco-2 and MDCK permeability assays provide essential insights into a compound's potential for oral absorption and its interaction with key efflux transporters. A thorough understanding of these experimental protocols and the underlying biological pathways is indispensable for researchers and scientists working on the development of novel Tyk2 inhibitors and other targeted therapies. The provided diagram of the Tyk2 signaling pathway illustrates the mechanism of action for inhibitors like this compound, highlighting the critical juncture at which they intervene to modulate the immune response.

References

Tyk2-IN-18: A Technical Guide to a Selective Allosteric Tyrosine Kinase 2 Inhibitor for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a multitude of immune-mediated inflammatory diseases.[1] Its role in transducing signals for key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs) positions it as a compelling therapeutic target.[2][3][4] This technical guide provides an in-depth overview of Tyk2-IN-18, a representative potent and highly selective allosteric inhibitor of Tyk2. By binding to the regulatory pseudokinase (JH2) domain, this class of inhibitors offers a significant advantage over traditional ATP-competitive JAK inhibitors, which often suffer from off-target effects due to the high homology in the active sites of JAK family members.[5][6] This document details the mechanism of action, quantitative biochemical and cellular activity, and protocols for key immunological assays, providing a comprehensive resource for researchers in immunology and drug development. For the purpose of this guide, the well-characterized and clinically relevant molecule, Deucravacitinib (BMS-986165), will be used as a proxy for this compound to provide concrete data and established protocols.

Introduction to Tyk2 and its Role in Immunology

Tyk2 is an intracellular enzyme that plays a pivotal role in both innate and adaptive immunity.[7][8] It associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, initiates a signaling cascade that is crucial for immune cell differentiation, activation, and function.[1][9] Tyk2 forms heterodimers with other JAK family members to mediate the signaling of specific cytokines:

  • IL-23 and IL-12 Signaling (with JAK2): These cytokines are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[2][10]

  • Type I IFN (IFN-α/β) Signaling (with JAK1): This pathway is essential for antiviral responses and is also implicated in the pathogenesis of systemic lupus erythematosus (SLE) and other autoimmune conditions.[2][11]

The downstream effects of Tyk2 activation are primarily mediated through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.

Mechanism of Action: Allosteric Inhibition of the JH2 Domain

Unlike pan-JAK inhibitors that target the conserved ATP-binding site in the catalytic kinase (JH1) domain, this compound represents a class of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.[5][6] This novel mechanism confers a high degree of selectivity for Tyk2.[4][9] Binding to the JH2 domain locks the Tyk2 protein in an inactive conformation, preventing the conformational changes required for its activation and subsequent signaling.[12][13] This allosteric inhibition effectively blocks the downstream phosphorylation of STATs without significantly impacting other JAK family members, thereby minimizing off-target effects.[3][5]

Quantitative Data Presentation

The potency and selectivity of this class of Tyk2 inhibitors have been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data for Deucravacitinib as a representative this compound.

Table 1: Biochemical Potency and Selectivity

TargetAssay TypeMetricValue (nM)
Tyk2 (JH2 domain)Binding AssayKi0.02
Tyk2 (JH2 domain)Binding AssayIC500.2 - 1.0
JAK1 (JH2 domain)Binding AssayIC50>100
JAK1 (JH1 domain)Kinase Activity AssayIC50>10,000
JAK2 (JH1 domain)Kinase Activity AssayIC50>10,000
JAK3 (JH1 domain)Kinase Activity AssayIC50>10,000

Data compiled from multiple sources.[1][9][13][14]

Table 2: Cellular Activity in Human Whole Blood Assays

Pathway (Cytokine)Downstream MarkerCell TypeMetricValue (nM)
IL-12pSTAT4PBMCsIC508.6
IL-23pSTAT3T-cellsIC502 - 14
IFN-αTranscriptional ResponsePBMCsIC502 - 14
IL-6 (JAK1/JAK2)pSTAT3T-cellsIC50>10,000

Data compiled from multiple sources.[1][11][14]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of Tyk2 inhibitors. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Cellular Assay: Cytokine-Induced STAT Phosphorylation

This assay is fundamental for assessing the cellular potency and selectivity of Tyk2 inhibitors.

Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) by a Tyk2 inhibitor.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Tyk2 inhibitor (e.g., Deucravacitinib) dissolved in DMSO

  • Recombinant human cytokines (e.g., IL-12 for Tyk2/JAK2, IL-6 for JAK1/JAK2)

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-pSTAT3) and cell surface markers (e.g., anti-CD4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.[7]

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the Tyk2 inhibitor (or DMSO as a vehicle control) for 1-2 hours at 37°C.[7][15]

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate a specific pathway (e.g., IL-12 for the Tyk2-dependent pathway) and incubate for 15-30 minutes at 37°C.[7]

  • Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate for 10-15 minutes at room temperature.[7]

  • Permeabilization: Wash the cells and then add a permeabilization buffer. Incubate for 30 minutes at room temperature.[7]

  • Staining: Add the phospho-specific antibodies and incubate for 30-60 minutes at room temperature in the dark.[7]

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.[7]

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.[8]

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

This model is widely used to evaluate the in vivo efficacy of anti-psoriatic agents.

Objective: To assess the ability of a Tyk2 inhibitor to ameliorate psoriasis-like skin inflammation in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod (B1671794) (IMQ) cream (5%)

  • Tyk2 inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice

Procedure:

  • Acclimation and Grouping: Acclimate mice to the housing facility. Randomly assign mice to treatment groups (e.g., Vehicle, Tyk2 inhibitor low dose, Tyk2 inhibitor high dose).[2]

  • Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-6 consecutive days to induce a psoriasis-like skin inflammation.[1][2][16]

  • Treatment: Administer the Tyk2 inhibitor or vehicle orally once or twice daily, starting either on the same day as the first imiquimod application or one day prior.[2][16]

  • Clinical Scoring: Monitor the mice daily for signs of inflammation. Score erythema, scaling, and skin thickness based on the adapted PASI score. Measure ear thickness daily using calipers.[1][2]

  • Endpoint Analysis: At the end of the experiment, euthanize the mice. Collect skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[2] Skin and serum can also be collected for cytokine analysis (e.g., IL-17, IL-23) by ELISA.[1]

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_IL23 IL-23 Receptor_IL23 IL-23R Cytokine_IL23->Receptor_IL23 Cytokine_IL12 IL-12 Receptor_IL12 IL-12R Cytokine_IL12->Receptor_IL12 Cytokine_IFN Type I IFN Receptor_IFN IFNAR Cytokine_IFN->Receptor_IFN TYK2 Tyk2 Receptor_IL23->TYK2 JAK2_1 JAK2 Receptor_IL23->JAK2_1 Receptor_IL12->TYK2 JAK2_2 JAK2 Receptor_IL12->JAK2_2 Receptor_IFN->TYK2 JAK1 JAK1 Receptor_IFN->JAK1 STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P STAT1_2 STAT1/2 TYK2->STAT1_2 P JAK2_1->STAT3 P JAK2_2->STAT4 P JAK1->STAT1_2 P Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression STAT4->Gene_Expression STAT1_2->Gene_Expression Inhibitor This compound Inhibitor->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling Pathways and the Allosteric Inhibition by this compound.

Experimental Workflow: STAT Phosphorylation Assay

STAT_Phosphorylation_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Pre_incubation 1. Pre-incubate Cells with Inhibitor (1-2h) Isolate_PBMCs->Pre_incubation Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Pre_incubation Stimulation 2. Stimulate with Cytokine (15-30 min) Pre_incubation->Stimulation Fix_Perm 3. Fix and Permeabilize Cells Stimulation->Fix_Perm Staining 4. Stain with Phospho-STAT Antibody Fix_Perm->Staining FACS 5. Acquire Data on Flow Cytometer Staining->FACS IC50 6. Calculate IC50 FACS->IC50

Caption: Experimental Workflow for the STAT Phosphorylation Cellular Assay.

Logical Relationship: Selectivity of Allosteric Inhibition

Selectivity_Mechanism cluster_inhibitors Inhibitor Type cluster_domains Target Domain cluster_outcome Outcome Allosteric_Inhibitor Allosteric Inhibitor (this compound) JH2_Domain Pseudokinase (JH2) Domain (Structurally Diverse) Allosteric_Inhibitor->JH2_Domain Binds to ATP_Competitive ATP-Competitive Inhibitor (Pan-JAKi) JH1_Domain Catalytic (JH1) Domain (Highly Conserved) ATP_Competitive->JH1_Domain Binds to Selective_Inhibition Selective Tyk2 Inhibition JH2_Domain->Selective_Inhibition Leads to Broad_Inhibition Broad JAK Inhibition (Off-Target Effects) JH1_Domain->Broad_Inhibition Leads to

Caption: Logical Relationship Explaining the Selectivity of Allosteric Tyk2 Inhibitors.

References

Investigating Tyk2-IN-18 and Selective Tyk2 Inhibition in Preclinical Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of selective Tyk2 inhibitors, using Tyk2-IN-18 as a representative compound, in various preclinical models of autoimmune diseases. Given the limited publicly available data specifically for this compound, this document synthesizes information from well-characterized, selective Tyk2 inhibitors such as Deucravacitinib (BMS-986165) and others to present a comprehensive resource on their mechanism of action, experimental evaluation, and therapeutic potential.

Introduction to Tyk2 Inhibition in Autoimmunity

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling for key pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and type I interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][4][5][6]

Selective Tyk2 inhibitors represent a promising therapeutic strategy by modulating these pathogenic pathways while potentially offering an improved safety profile compared to broader JAK inhibitors.[1][3] Many next-generation Tyk2 inhibitors, including the FDA-approved Deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, rather than the highly conserved active kinase (JH1) domain.[1][2][5] This unique mechanism confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[1][5]

Quantitative Data on Preclinical Efficacy of Selective Tyk2 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of several selective Tyk2 inhibitors in various autoimmune disease models. This data provides a benchmark for evaluating novel compounds like this compound.

Table 1: In Vitro Potency and Selectivity of Tyk2 Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference(s)
Deucravacitinib (BMS-986165)Tyk2 (JH2)<10>100-fold>2000-fold>100-fold[2]
NDI-031407Tyk20.2 (Ki)218-fold148-fold20-fold[6]
QL-1200186Tyk2 (JH2)N/AHighHighHigh[5]
SAR-20347Tyk2/JAK1N/AN/ASelective over JAK2/3Selective over JAK2/3[2]
Table 2: In Vivo Efficacy of Selective Tyk2 Inhibitors in Psoriasis Models
CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference(s)
Deucravacitinib (BMS-986165)Imiquimod-induced1.5% ointment, 100 mg/mouse daily for 5 daysSignificantly ameliorated psoriasis-like dermatitis, reduced epidermal thickness[7]
SAR-20347Imiquimod-induced60 mg/kg, oralReduced skin scaling and redness, decreased keratinocyte activation, improved clinical score[1]
NDI-031407Imiquimod-induced100 mg/kgSame efficacy as dexamethasone (B1670325) in reducing psoriasis score without body weight reduction[6]
QL-1200186Imiquimod-inducedN/AReduced disease severity[5]
Table 3: In Vivo Efficacy of Selective Tyk2 Inhibitors in Inflammatory Bowel Disease (IBD) Models
CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference(s)
Deucravacitinib (BMS-986165)Anti-CD40 mAb-induced colitisProphylactic treatmentDose-dependent inhibition of IL-12-mediated weight loss[8]
Deucravacitinib (BMS-986165)CD4+CD45RBhigh T-cell transferN/AAmeliorated wasting and colitis[8]
Novel TYK2iT-cell transfer colitis10, 30, 70 mg/kg daily, oral gavage70 mg/kg dose impaired weight loss and limited endoscopic activity[9]
NDI-031407CD4+CD45RA+ adoptive transfer100 mg/kgReduced body weight loss, decreased colonic weight/length ratio, improved colon histology[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of Tyk2 inhibition.

Signaling Pathway Diagrams

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines cluster_jak Intracellular cluster_stat cluster_response R_IFN Type I IFN R TYK2 Tyk2 R_IFN->TYK2 JAK1 JAK1 R_IFN->JAK1 R_IL12 IL-12R R_IL12->TYK2 JAK2 JAK2 R_IL12->JAK2 R_IL23 IL-23R R_IL23->TYK2 R_IL23->JAK2 IFN Type I IFN IFN->R_IFN IL12 IL-12 IL12->R_IL12 IL23 IL-23 IL23->R_IL23 STAT1_2 STAT1/STAT2 TYK2->STAT1_2 P STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P JAK1->STAT1_2 P JAK2->STAT4 P JAK2->STAT3 P Response_IFN Antiviral Response Pro-inflammatory Gene Expression STAT1_2->Response_IFN Response_Th1 Th1 Differentiation IFN-γ Production STAT4->Response_Th1 Response_Th17 Th17 Expansion & Survival IL-17, IL-22 Production STAT3->Response_Th17 Tyk2_IN_18 This compound Tyk2_IN_18->TYK2 Inhibits

Caption: Tyk2-mediated cytokine signaling pathways inhibited by this compound.

Experimental Workflow Diagrams

Psoriasis_Model_Workflow cluster_setup Model Induction & Treatment cluster_monitoring In-life Assessment cluster_analysis Terminal Analysis Induction Induce Psoriasis-like Dermatitis (e.g., Imiquimod (B1671794) or IL-23) Grouping Randomize Mice into Groups (Vehicle, this compound Low Dose, High Dose) Induction->Grouping Treatment Daily Oral/Topical Administration of this compound or Vehicle Grouping->Treatment Scoring Daily Clinical Scoring (PASI: Erythema, Scaling, Thickness) Treatment->Scoring Measurement Measure Ear/Skin Thickness Scoring->Measurement Euthanasia Euthanize and Collect Tissues (Skin, Spleen) Measurement->Euthanasia Histology Histopathological Analysis (H&E) (Epidermal Thickness, Infiltration) Euthanasia->Histology Cytokines Measure Cytokine Levels (IL-17, IL-22, etc.) Euthanasia->Cytokines

Caption: A typical experimental workflow for evaluating Tyk2 inhibitors in a mouse psoriasis model.

IBD_Model_Workflow cluster_setup Model Induction & Treatment cluster_assessment Efficacy Assessment Induction Induce Colitis (e.g., T-cell Transfer or DSS) Monitoring Monitor for Disease Onset (Weight Loss, Endoscopy) Induction->Monitoring Grouping Randomize Mice into Groups (Vehicle, this compound Doses) Monitoring->Grouping Treatment Daily Oral Gavage of this compound or Vehicle Grouping->Treatment DAI Monitor Body Weight & Calculate Disease Activity Index (DAI) Treatment->DAI Euthanasia Euthanize and Collect Colon DAI->Euthanasia Analysis Measure Colon Length/Weight Histology, MPO Assay, Cytokines Euthanasia->Analysis

Caption: Experimental workflow for evaluating Tyk2 inhibitors in a mouse IBD model.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for evaluating selective Tyk2 inhibitors in key autoimmune disease models.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis

This model is widely used for its rapid induction of a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis.

  • Animals: BALB/c or C57BL/6 mice, 7-9 weeks old.

  • Materials:

    • 5% Imiquimod cream.

    • This compound formulated for oral or topical administration.

    • Vehicle control.

    • Calipers for measuring ear/skin thickness.

  • Procedure:

    • Shave the dorsal skin of the mice one day prior to the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[7]

    • Administer this compound or vehicle (orally or topically) daily, starting on the same day as the first IMQ application.

    • Monitor mice daily for signs of inflammation and score for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • At the end of the treatment period, euthanize the mice and collect skin and spleen tissues.

    • Process skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.

    • Homogenize skin tissue to measure levels of pro-inflammatory cytokines such as IL-17A and IL-22.

Protocol 2: T-Cell Transfer Model of Colitis

This model is ideal for studying the role of T-cells in chronic colitis, mirroring aspects of human Crohn's disease.[10]

  • Animals: Donor mice (e.g., C57BL/6) and recipient immunodeficient mice (e.g., RAG1-/-).

  • Materials:

  • Procedure:

    • Induction of Colitis: Isolate CD4+ T-cells from the spleens of donor mice and enrich for the naive T-cell population (CD4+CD45RBhigh).

    • Inject approximately 4-5 x 10^5 naive T-cells intraperitoneally into recipient immunodeficient mice.[10]

    • Disease Monitoring and Treatment:

      • Monitor mice weekly for body weight loss and clinical signs of colitis.

      • Confirm the onset of colitis around 4-6 weeks post-transfer, often via mini-endoscopy.[9][10]

      • Once colitis is established, randomize mice into treatment groups.

      • Prepare this compound in the vehicle at desired concentrations (e.g., 10, 30, 70 mg/kg).[9]

      • Administer this compound or vehicle daily via oral gavage for the study duration (e.g., 3-4 weeks).[9][10]

    • Efficacy Assessment:

      • Continue weekly monitoring of body weight and calculate the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding.

      • At the end of the study, euthanize the mice.

      • Excise the colon and measure its length and weight.

      • Perform histological evaluation of inflammation and tissue damage.

      • Use colon tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and homogenize for cytokine analysis.[10]

Protocol 3: Collagen-Induced Arthritis (CIA)

The CIA model is the most commonly used model for rheumatoid arthritis studies, sharing several pathological features with the human disease.

  • Animals: CIA-susceptible mouse strains (e.g., DBA/1).

  • Materials:

    • Type II collagen (e.g., bovine or chicken).

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

    • This compound formulated for administration.

    • Vehicle control.

  • Procedure:

    • Induction of Arthritis:

      • Day 0: Emulsify type II collagen in CFA and administer via intradermal injection at the base of the tail.

      • Day 21: Administer a booster injection of type II collagen emulsified in IFA.[11]

    • Treatment:

      • Begin administration of this compound or vehicle at the time of the booster injection or upon the first signs of arthritis.

      • Administer daily via a suitable route (e.g., oral gavage).

    • Efficacy Assessment:

      • Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis using a clinical scoring system based on paw swelling and erythema.

      • At the study endpoint, collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

      • Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines.

Conclusion

Selective inhibition of Tyk2 is a clinically validated and highly promising therapeutic strategy for a range of autoimmune diseases. The data and protocols presented in this guide, derived from studies on well-characterized selective Tyk2 inhibitors, provide a robust framework for the preclinical investigation of new chemical entities like this compound. By leveraging these established models and methodologies, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel Tyk2 inhibitors, accelerating their development as potential therapies for patients with immune-mediated inflammatory diseases.

References

An In-depth Technical Guide to the Effect of Tyk2-IN-18 on the IL-23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the Interleukin-23 (IL-23) signaling pathway and the inhibitory mechanism of Tyk2-IN-18, a representative small molecule inhibitor targeting Tyrosine Kinase 2 (Tyk2). It includes quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

The IL-23 Signaling Pathway: A Central Driver of Inflammation

Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] It is primarily secreted by activated antigen-presenting cells like macrophages and dendritic cells.[1][2][3]

The IL-23 signaling cascade is initiated when IL-23 binds to its cell surface receptor complex.[3] This receptor consists of two subunits: IL-12Rβ1 (which it shares with the IL-12 receptor) and the specific IL-23R.[4][5] This binding event triggers a conformational change in the receptor complex, leading to the activation of intracellular signaling molecules.

Central to this pathway are two members of the Janus kinase (JAK) family: Tyrosine Kinase 2 (Tyk2), which is constitutively associated with the IL-12Rβ1 subunit, and JAK2, associated with the IL-23R subunit.[2][4][6] The approximation of these kinases upon cytokine binding facilitates their trans-activation via auto-phosphorylation.[2]

Once activated, Tyk2 and Jak2 phosphorylate specific tyrosine residues on the intracellular domains of the IL-23 receptor subunits.[2] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][3][4] Upon recruitment to the receptor complex, STAT3 is phosphorylated by the active JAKs, leading to its homodimerization.[3][4] These STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3][4] This transcriptional program is critical for the proliferation, survival, and pathogenic function of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as IL-17 and IL-22, thereby perpetuating the inflammatory response.[1][4][5]

IL23_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R receptor_complex IL-23R->receptor_complex IL-12Rβ1 IL-12Rβ1 IL-12Rβ1->receptor_complex Tyk2 Tyk2 IL-12Rβ1->Tyk2 JAK2 JAK2 receptor_complex->JAK2 Activates receptor_complex->Tyk2 Activates pJAK2 p-JAK2 JAK2->pJAK2 pTyk2 p-Tyk2 Tyk2->pTyk2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pTyk2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Transcription Gene Transcription (e.g., IL-17, IL-22) pSTAT3_dimer->Gene_Transcription Translocates & Activates Tyk2_IN_18 This compound Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Human PBMCs C Pre-incubate PBMCs with this compound (1-2 hr) A->C B Prepare Serial Dilution of this compound B->C D Stimulate with IL-12/IL-23 (15-30 min) C->D E Fix and Permeabilize Cells D->E F Stain with Fluorescent Antibodies (p-STAT3/4) E->F G Acquire Data via Flow Cytometry F->G H Gate on Cell Population & Quantify MFI G->H I Calculate % Inhibition & Determine IC50 H->I

References

An In-depth Technical Guide on Tyk2-IN-18 and the Type I Interferon Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tyk2 as a Therapeutic Target in Autoimmunity

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2][3] These enzymes are critical components of signaling pathways for a wide range of cytokines and interferons. Tyk2 is specifically associated with the receptors for cytokines such as type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3][4][5] Upon cytokine binding, Tyk2 and an associated JAK partner (e.g., JAK1 for the type I IFN receptor) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] These activated STATs then translocate to the nucleus to regulate the transcription of target genes, driving cellular responses like inflammation and immune cell differentiation.[4]

The central role of Tyk2 in mediating signals for pro-inflammatory cytokines, particularly IL-12, IL-23, and type I IFNs, makes it a compelling therapeutic target for various autoimmune and inflammatory diseases.[1][3][4][6] However, developing inhibitors that are highly selective for Tyk2 has been a significant challenge due to the high degree of structural homology in the ATP-binding site within the catalytically active kinase domain (JH1 domain) of all JAK family members.[7]

A groundbreaking strategy to overcome this selectivity issue involves targeting the regulatory pseudokinase domain (JH2 domain) of Tyk2.[7][8][9] The JH2 domain, while lacking catalytic activity, plays a crucial allosteric role in regulating the activity of the JH1 kinase domain.[7][9] Inhibitors that bind to the JH2 domain can stabilize an auto-inhibitory conformation of Tyk2, preventing its activation and subsequent downstream signaling.[8][9] This approach offers a path to greater selectivity, as the JH2 domains are more divergent among the JAK family members than the JH1 domains.[7] Tyk2-IN-18 is a representative compound illustrating this innovative approach.

Mechanism of Action of this compound

This compound and similar compounds are small molecule allosteric inhibitors that selectively target the pseudokinase (JH2) domain of Tyk2.[8][9] By binding to a site analogous to the ATP-binding site within the JH2 domain, these inhibitors stabilize an autoinhibitory interaction between the JH2 and the JH1 catalytic domain.[9][10] This allosteric modulation prevents the receptor-mediated conformational changes necessary for Tyk2 activation, thereby blocking the phosphorylation of the kinase itself and downstream STAT proteins.[8][9]

This targeted inhibition of Tyk2 effectively blocks signaling cascades initiated by cytokines that depend on Tyk2, most notably the type I interferons (IFN-α/β).[9]

Inhibition of the Type I Interferon Signaling Pathway

The type I interferon response is a critical component of the innate immune system's defense against viral infections.[3] However, dysregulation of this pathway can contribute to the pathology of autoimmune diseases. The signaling cascade is initiated when IFN-α or IFN-β binds to the heterodimeric type I IFN receptor (IFNAR), which consists of the IFNAR1 and IFNAR2 subunits.[11][12] Tyk2 is constitutively associated with IFNAR1, while JAK1 is associated with IFNAR2.[11][12]

Ligand binding brings the receptor subunits into proximity, leading to the trans-activation of JAK1 and Tyk2.[11] The activated kinases then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for STAT1 and STAT2.[4] Once recruited, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs. Phosphorylated STAT1 and STAT2 heterodimerize and associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex.[13] This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs), leading to their transcription.[13][14]

This compound intervenes at the very beginning of this cascade. By binding to the Tyk2 JH2 domain and preventing its activation, it effectively halts all subsequent downstream events, including STAT phosphorylation and ISG expression.[9]

Type_I_Interferon_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 Tyk2 Tyk2 IFNAR1->Tyk2 IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 pSTAT1 pSTAT1 Tyk2->pSTAT1 P pSTAT2 pSTAT2 Tyk2->pSTAT2 P JAK1->pSTAT1 P JAK1->pSTAT2 P STAT1 STAT1 STAT2 STAT2 ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISG Interferon Stimulated Genes (ISGs) ISGF3->ISG Translocates & Activates Transcription IFN IFN-α/β IFN->IFNAR1 Binds IFN->IFNAR2 Binds Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits (Allosteric)

Caption: Inhibition of Type I IFN signaling by a Tyk2 pseudokinase inhibitor.

Quantitative Data and Selectivity Profile

Inhibitors targeting the Tyk2 pseudokinase domain, such as deucravacitinib (B606291) (a clinically approved example), demonstrate high potency and remarkable selectivity over other JAK family members. While specific data for "this compound" is not available in the provided search results, we can infer its expected profile from analogous compounds.

For instance, the degrader compound 15t , which incorporates a Tyk2-JH2 binding ligand, shows potent inhibition of IL-12-induced p-STAT4 in human PBMCs with an IC50 of 8.6 nM.[7] Crucially, it displays high selectivity, showing no significant inhibition of JAK1/JAK2-dependent IL-6 signaling (IC50 > 10,000 nM).[7] This contrasts with inhibitors that also bind the JAK1-JH2 domain.[7] Similarly, in an IFN-α-induced assay in Jurkat cells, compound 15t inhibited p-STAT1 with an IC50 of 6.7 nM.[7]

The table below summarizes representative data for a selective Tyk2-JH2 targeting compound, illustrating the typical potency and selectivity profile.

Assay TypePathway StimulusCellular ContextReadoutCompoundIC50 (nM)Reference
CellularIL-12Human PBMC (CD4+ T cells)p-STAT415t8.6[7]
CellularIFN-αJurkat cellsp-STAT115t6.7[7]
CellularIL-6Human PBMC (CD3+ T cells)p-STAT315t> 10,000[7]
BiochemicalN/APurified ProteinTYK2-JH2 Binding15t1.2[7]
BiochemicalN/APurified ProteinJAK1-JH2 Binding15t>100 (est.)[7]
BiochemicalN/APurified ProteinJAK1/2/3-JH1 Binding15t> 10,000[7]

Key Experimental Protocols

Evaluating the efficacy and selectivity of Tyk2 inhibitors involves a suite of biochemical and cell-based assays.

Biochemical Kinase Binding Assay (e.g., LanthaScreen™)

This assay directly measures the binding affinity of an inhibitor to the purified Tyk2 pseudokinase (JH2) domain.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the purified, tagged Tyk2-JH2 protein. A fluorescently labeled, ATP-competitive "tracer" binds to the JH2 domain. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the JH2 domain will displace the tracer, leading to a loss of FRET signal.[15][16][17]

Protocol Outline:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Serially dilute the test compound (e.g., this compound) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer.[18]

    • Prepare a 3X solution of the tagged Tyk2-JH2 protein and the Eu-anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of the fluorescent tracer in 1X Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted test compound to the assay wells.[15]

    • Add 5 µL of the 3X Tyk2-JH2/antibody mixture.[15]

    • Add 5 µL of the 3X tracer solution.[15]

    • Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent, non-fluorescent inhibitor).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[16]

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).[15]

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen_Workflow start Start prep Prepare Reagents (Buffer, Compound, Kinase/Ab, Tracer) start->prep plate Plate Compound Dilutions in 384-well plate prep->plate add_kinase Add Kinase/Antibody Mix plate->add_kinase add_tracer Add Tracer add_kinase->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read Read TR-FRET Signal (615nm & 665nm) incubate->read analyze Calculate Emission Ratio & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a LanthaScreen™ biochemical binding assay.
Cellular Phospho-STAT Assay (via Western Blot or Flow Cytometry)

This assay measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation.

Principle: Cells expressing the relevant receptors are pre-treated with the inhibitor, then stimulated with a specific cytokine (e.g., IFN-α). The inhibitor's ability to block the signal is determined by measuring the reduction in STAT phosphorylation compared to untreated, stimulated cells.

Protocol Outline (Western Blot):

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., Jurkat T-cells, or PBMCs) to a suitable density.

    • Pre-incubate cells with serially diluted this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of IFN-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Quantify the total protein concentration using a BCA assay.[7]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT1 (e.g., p-STAT1 Tyr701) or phosphorylated STAT3 (p-STAT3 Tyr705).[5][19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.[7]

  • Data Analysis:

    • Strip the membrane and re-probe for total STAT1/STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal.

    • Plot the normalized p-STAT signal against the log of inhibitor concentration to determine the IC50.

Conclusion

Targeting the pseudokinase domain of Tyk2 represents a highly successful strategy for developing selective kinase inhibitors for autoimmune diseases. Compounds like this compound allosterically inhibit the kinase, effectively blocking pro-inflammatory signaling pathways, including the type I interferon response, with high selectivity over other JAK family members. This selectivity profile is expected to translate into improved safety and tolerability in clinical settings. The combination of specific biochemical binding assays and functional cellular phospho-STAT assays provides a robust framework for characterizing the potency and mechanism of action of this important new class of therapeutics.

References

In-Depth Technical Guide: Tyk2-IN-18, a Novel Allosteric Tyrosine Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a pivotal mediator of cytokine signaling pathways implicated in a spectrum of autoimmune and inflammatory diseases. Tyk2 is essential for the signal transduction of key cytokines including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons. Consequently, the development of selective Tyk2 inhibitors represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Tyk2-IN-18, a potent and selective allosteric inhibitor of Tyk2. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of Tyk2 inhibition.

Chemical Structure and Properties

This compound, also identified as "compound 86" in some commercial offerings, is structurally synonymous with the molecule designated as "TYK2 inhibitor 18" in patent literature. This deuterated compound exhibits potent inhibitory activity against the pseudokinase (JH2) domain of Tyk2.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-[4-[[(4S)-2,4-dimethyl-5-(trideuteriomethyl)-4H-triazolo[4,5-c][1][2]naphthyridin-6-yl]amino]-5-propanoylpyridin-2-yl]cyclopropanecarboxamidePubChem
Molecular Formula C₂₃H₂₃D₃N₈O₂PubChem
Molecular Weight 449.5 g/mol PubChem
Canonical SMILES CCC(=O)C1=C(N=C(C=C1)NC(=O)C2CC2)N[C@H]3C4=C(N=C(C)N4C([2H])([2H])[2H])C=CN=C3CPubChem
CAS Number 3024860-29-2MedChemExpress

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, targeting the pseudokinase (JH2) domain of Tyk2. This mechanism of action confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which share a highly conserved ATP-binding site in their active kinase (JH1) domains. By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, preventing the conformational changes required for the activation of the JH1 kinase domain. This, in turn, blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the pro-inflammatory cytokine signaling cascades.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAKx JAK1/JAK2 Receptor->JAKx STAT STAT Tyk2->STAT Phosphorylation JAKx->STAT Phosphorylation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Allosteric Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Transcription (Pro-inflammatory mediators) STAT_dimer->Gene_Expression Nuclear Translocation

Tyk2 Signaling Pathway and Point of Inhibition by this compound.

Biological and Pharmacological Properties

Biochemical Activity

This compound is a potent inhibitor of the Tyk2 pseudokinase (JH2) domain. While comprehensive public data on its broader kinome selectivity is limited, available information indicates high selectivity against other JAK family members.

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

TargetCompoundAssay TypeIC₅₀ (nM)Reference
Tyk2 (JH2)This compoundBiochemical< 10MedChemExpress[3]
JAK2 (JH2)This compoundBiochemicalNot specified, but inhibitsMedChemExpress[3]

Note: Further quantitative data on a broad kinase panel is required for a complete selectivity profile.

Cellular Activity

In cellular assays, this compound effectively inhibits the signaling pathways downstream of Tyk2-dependent cytokines. The primary readout for cellular potency is the inhibition of STAT phosphorylation.

Table 3: Cellular Inhibitory Activity of this compound and Analogs

PathwayCell TypeReadoutIC₅₀ (nM)CompoundReference
IL-23 signalingNot specifiedNot specified< 30This compound-d3MedChemExpress
IFNα signalingNot specifiedNot specified< 30This compound-d3MedChemExpress

Note: Specific cellular IC₅₀ values for this compound are not yet publicly available.

Pharmacokinetic Properties

Limited pharmacokinetic data is available for a structurally related compound, "compound 18," from a study on TYK2 degraders. While this may provide some indication of the general properties of this chemical scaffold, it should be interpreted with caution as it may not be representative of this compound.

Table 4: Pharmacokinetic Parameters of a Structurally Related Compound ("compound 18") in ICR Mice

ParameterValue (Oral, 10 mg/kg)Value (Intravenous, 2 mg/kg)
Tₘₐₓ (h) 2.00 ± 0.000.08 ± 0.00
Cₘₐₓ (ng/mL) 205.67 ± 35.021083.33 ± 132.29
AUC₀₋ₜ (h*ng/mL) 712.00 ± 117.78599.00 ± 75.36
t₁/₂ (h) 1.83 ± 0.311.05 ± 0.12
Bioavailability (F%) 2.2%-

Source: Journal of Medicinal Chemistry.[4] This data is for a related PROTAC molecule and may not reflect the properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of "TYK2 inhibitor 18" is detailed in patent WO2023227946A1. The process involves a multi-step synthetic route. A representative final step is provided below.

Example Final Step: Amide Coupling

  • Reactants: To a solution of the amine intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or dimethylformamide, add cyclopropanecarboxylic acid (1.2 equivalents).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final compound.

Note: This is a generalized representation. For a detailed, step-by-step protocol, refer to the experimental section of patent WO2023227946A1.[5]

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ value of this compound against the Tyk2 enzyme.

Biochemical_Assay_Workflow A Prepare Reagents: - Tyk2 Enzyme - Substrate (e.g., IRS1-tide) - ATP - Assay Buffer C Add Tyk2 enzyme, substrate, and this compound to microplate wells A->C B Prepare Serial Dilution of this compound in DMSO B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for a defined period (e.g., 60 minutes) D->E F Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent E->F G Convert ADP to ATP using Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate % inhibition and determine IC₅₀ H->I

Workflow for a TYK2 Biochemical Kinase Assay.

  • Reagent Preparation: Prepare solutions of recombinant Tyk2 enzyme, a suitable peptide substrate (e.g., IRS1-tide), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the Tyk2 enzyme, substrate, and diluted this compound. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), following the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in primary cells.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Inhibitor Pre-incubation: Resuspend PBMCs in culture medium and pre-incubate with serially diluted this compound or vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a Tyk2-dependent cytokine (e.g., IL-12 or IFN-α) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow for intracellular staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4 for IL-12 stimulation). Co-stain with cell surface markers to identify specific cell populations if desired.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population. Calculate the IC₅₀ value by plotting the percentage of inhibition of pSTAT signal versus the log of the inhibitor concentration.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This is a widely used model to assess the efficacy of anti-psoriatic compounds.

  • Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.

  • Disease Induction: Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.

  • Treatment: Administer this compound (formulated for oral gavage) or vehicle control daily, starting from the first day of imiquimod application.

  • Efficacy Readouts:

    • Clinical Scoring: Daily, score the severity of skin inflammation based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

    • Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.

    • Biomarker Analysis: Analyze skin or serum samples for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.

Conclusion

This compound is a potent and selective allosteric inhibitor of the Tyk2 pseudokinase domain. Its distinct mechanism of action offers the potential for a highly targeted therapeutic approach for a variety of autoimmune and inflammatory disorders. While further data on its comprehensive kinase selectivity and pharmacokinetic profile are needed for a complete characterization, the available information and established experimental protocols provide a solid foundation for its continued investigation and development. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of Tyk2 inhibition with this promising compound.

References

In Vitro Characterization of Tyk2-IN-18: A Selective Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Tyk2-IN-18, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[1] this compound represents a class of inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering high selectivity over other JAK family members (JAK1, JAK2, and JAK3) and thus a potentially improved safety profile.[2][3]

The data and protocols presented herein are based on established methodologies for characterizing selective allosteric TYK2 inhibitors, such as deucravacitinib (B606291) (BMS-986165), which serves as a well-documented paradigm for this class of molecules.[4]

Data Presentation

The in vitro activity of this compound is quantified through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Table 1: Biochemical Potency of Allosteric TYK2 Inhibitors

This table summarizes the binding affinity and inhibitory activity of representative allosteric TYK2 inhibitors against the TYK2 pseudokinase (JH2) domain and their effect on the catalytic (JH1) domain.

CompoundAssay TypeTarget DomainIC50 / Ki (nM)Reference
Deucravacitinib HTRF BindingTYK2 JH2IC50: 0.2[5]
HTRF BindingJAK1 JH2IC50: 1.8[6]
Binding AssayTYK2 JH2Ki: 0.02[5]
Kinase ActivityTYK2 JH1>10,000[6]
QL-1200186 Biochemical BindingTYK2 JH2IC50: 0.06
Biochemical BindingJAK1 JH2IC50: 9.85
Table 2: Cellular Activity of Allosteric TYK2 Inhibitors

This table presents the potency of representative inhibitors in cell-based assays, measuring the inhibition of cytokine-induced STAT phosphorylation.

CompoundCell TypeCytokine StimulusPathway MeasuredIC50 (nM)Reference
Deucravacitinib Human Whole BloodIL-12pSTAT41.1[4][7]
Human Whole BloodIFN-αpSTAT42.3[4]
Human T-cellsIL-23pSTAT30.8[8]
ATMW-DC Cellular AssayIL-12pSTAT418[2]
Table 3: Kinase Selectivity Profile of Deucravacitinib

This table highlights the selectivity of deucravacitinib for TYK2 over other JAK family members in cellular assays. High selectivity is achieved by targeting the unique regulatory JH2 domain.[9]

JAK PathwayCytokine StimulusCell TypeIC50 (nM)Selectivity Fold (vs. TYK2/IL-12)Reference
TYK2 /JAK2IL-12Human Whole Blood1.1-[4][7]
JAK1 /JAK3IL-2Human Whole Blood>10,000>9090[4][7]
JAK2 /JAK2GM-CSFHuman Whole Blood>10,000>9090[4][7]
JAK1 /TYK2IFN-αHuman Whole Blood2.3~2[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biochemical Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain.[10]

  • Objective: To determine the binding affinity (IC50) of the inhibitor to the isolated TYK2 pseudokinase (JH2) domain.

  • Materials:

    • Recombinant human TYK2 JH2 protein[10]

    • Fluorescently labeled probe (e.g., JH2 probe 1)[10]

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

    • Test compound (this compound) serially diluted in DMSO

    • 384-well microplates

    • Microplate reader capable of measuring fluorescence polarization[10]

  • Procedure:

    • Prepare a solution of TYK2 JH2 protein and the fluorescent probe in the assay buffer.

    • Dispense the protein/probe mixture into the wells of a 384-well plate.

    • Add serially diluted test compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept at or below 1%.[10]

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence polarization (FP) signal using a microplate reader.

    • Calculate the percent inhibition based on the FP signal of the control wells versus the compound-treated wells.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in primary human cells, providing a measure of the compound's cellular potency and pathway selectivity.[11]

  • Objective: To measure the IC50 of this compound against TYK2-dependent signaling (e.g., IL-12-induced pSTAT4) and other JAK-dependent pathways.[11]

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood[11]

    • Cytokines: IL-12 (for TYK2/JAK2), IL-6 (for JAK1/JAK2), IFN-α (for TYK2/JAK1)[11]

    • Test compound (this compound)

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-pSTAT3)

    • Flow cytometer

  • Procedure:

    • Isolate PBMCs or use fresh human whole blood.

    • Pre-incubate the cells with serially diluted this compound or DMSO control for 1-2 hours at 37°C.[11]

    • Stimulate the cells with a pre-determined concentration of cytokine (e.g., IL-12) for 15-30 minutes at 37°C.[11]

    • Immediately fix the cells to preserve the phosphorylation state.[11]

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a phospho-specific STAT antibody.[11]

    • Acquire data on a flow cytometer, gating on the cell population of interest (e.g., T cells).

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the IC50 value by plotting the percentage of inhibition of the pSTAT signal against the inhibitor concentration.

Kinome-wide Selectivity Profiling (Competition Binding Assay)

A comprehensive selectivity profile is essential to identify potential off-target effects. The KINOMEscan™ platform is a widely used method for this purpose.

  • Objective: To assess the selectivity of this compound across a broad panel of human kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

  • Procedure (Simplified Workflow):

    • DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (this compound) at a fixed concentration (e.g., 1 µM).

    • After an incubation period, unbound kinases are washed away.

    • The amount of kinase bound to the solid support is measured using qPCR.

    • The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

    • Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition) at the tested concentration.

Mandatory Visualization

TYK2 Signaling Pathways

TYK2_Signaling cluster_il23 IL-23 / Th17 Axis cluster_il12 IL-12 / Th1 Axis cluster_ifn Type I IFN Axis IL23 IL-23 IL23R IL-23R IL23->IL23R Binds TYK2_J2_23 TYK2 / JAK2 IL23R->TYK2_J2_23 Activates pSTAT3 pSTAT3 TYK2_J2_23->pSTAT3 Phosphorylates RORgt RORγt pSTAT3->RORgt Upregulates IL17 IL-17, IL-22 RORgt->IL17 Induces Production IL12 IL-12 IL12R IL-12R IL12->IL12R Binds TYK2_J2_12 TYK2 / JAK2 IL12R->TYK2_J2_12 Activates pSTAT4 pSTAT4 TYK2_J2_12->pSTAT4 Phosphorylates Tbet T-bet pSTAT4->Tbet Upregulates IFNg IFN-γ Tbet->IFNg Induces Production IFN Type I IFN (IFN-α/β) IFNAR IFNAR IFN->IFNAR Binds TYK2_J1 TYK2 / JAK1 IFNAR->TYK2_J1 Activates pSTAT1_2 pSTAT1 / pSTAT2 TYK2_J1->pSTAT1_2 Phosphorylates ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 Forms Complex with IRF9 ISGs Interferon Stimulated Genes ISGF3->ISGs Upregulates Tyk2_IN_18 This compound (Allosteric Inhibitor) Tyk2_IN_18->TYK2_J2_23 Tyk2_IN_18->TYK2_J2_12 Tyk2_IN_18->TYK2_J1

Experimental Workflow for In Vitro Characterization

G cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling binding_assay JH2 Binding Assay (Fluorescence Polarization) activity_assay Kinase Activity Assay (e.g., ADP-Glo) pstat_assay Phospho-STAT Assay (Flow Cytometry / AlphaLISA) binding_assay->pstat_assay Confirm Cellular Activity (IC50) activity_assay->pstat_assay cytokine_release Cytokine Release Assay (ELISA / Luminex) pstat_assay->cytokine_release Measure Functional Downstream Effect jak_panel Cellular JAK Panel (pSTAT Assays) pstat_assay->jak_panel Assess JAK Family Selectivity end Candidate Profile cytokine_release->end kinome_scan Kinome-wide Screen (e.g., KINOMEscan™) jak_panel->kinome_scan Assess Kinome-wide Selectivity kinome_scan->end start Compound Synthesis (this compound) start->binding_assay Determine Potency (IC50)

References

Methodological & Application

Application Notes for Tyk2-IN-18: A Potent Tyrosine Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways that are central to the immune system.[1] Tyk2 is activated by various cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][2] Dysregulation of the Tyk2 signaling pathway has been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1] Tyk2-IN-18 is a potent inhibitor of Tyk2, offering a valuable tool for studying the biological functions of Tyk2 and for potential therapeutic development.

Tyk2 Signaling Pathway

Upon cytokine binding to its receptor, Tyk2, associated with the intracellular domain of the receptor, becomes activated. This initiates a signaling cascade involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) receptor Cytokine Receptor cytokine->receptor Binding tyk2 Tyk2 receptor->tyk2 Activation jak JAK (e.g., JAK2) receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene Regulation tyk2_in_18 This compound tyk2_in_18->tyk2 Inhibition

Caption: The Tyk2 signaling pathway, initiated by cytokine binding.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound.

CompoundTargetAssay TypeIC50
This compoundJAK2-JH2Biochemical Assay<10 nM

Data sourced from MedchemExpress.[3]

Experimental Protocols

Herein are detailed protocols for in vitro assays to characterize the activity of this compound. These protocols are based on commercially available assay kits and established methodologies.

Biochemical Kinase Activity Assay (Luminescent)

This assay measures the activity of Tyk2 by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity.

Materials:

  • Recombinant human Tyk2 enzyme

  • Tyk2 substrate peptide (e.g., IRS-1tide)[4]

  • ATP

  • Kinase Assay Buffer

  • This compound (or other test compounds)

  • Kinase-Glo® MAX (Promega) or similar ATP detection reagent[4]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare Compound Dilutions: Create a serial dilution of this compound in kinase assay buffer.

  • Prepare Master Mix: Prepare a master mix containing the Tyk2 enzyme and substrate peptide in kinase assay buffer.

  • Add Compound and Master Mix: To the wells of the microplate, add the diluted this compound. Then, add the enzyme/substrate master mix.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop Reaction and Detect ATP: Add the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measure Luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the Tyk2 kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep plate_addition Add Compound and Master Mix to Plate compound_prep->plate_addition master_mix Prepare Enzyme/ Substrate Master Mix master_mix->plate_addition reaction_start Add ATP to Initiate Reaction plate_addition->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Add Kinase-Glo® MAX Reagent incubation->detection read_plate Measure Luminescence detection->read_plate analysis Calculate % Inhibition and IC50 read_plate->analysis end End analysis->end Cellular_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs compound_treatment Treat Cells with This compound isolate_pbmcs->compound_treatment cytokine_stimulation Stimulate with IL-12 compound_treatment->cytokine_stimulation fix_perm Fix and Permeabilize Cells cytokine_stimulation->fix_perm staining Stain with anti-pSTAT4 Antibody fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Calculate % Inhibition of pSTAT4 and IC50 flow_cytometry->data_analysis end End data_analysis->end

References

Application Notes: Characterizing the Cellular Activity of Tyk2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] Tyk2 plays a critical role in mediating the signaling of key cytokines involved in immune and inflammatory responses, such as type I interferons (IFN-α/β), interleukin (IL)-12, IL-23, and IL-10.[2][3][4] These cytokine pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[5] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy.[6]

Tyk2-IN-18 is a potent, selective, allosteric inhibitor of Tyk2.[2][3] It targets the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved ATP-binding site within the active kinase (JH1) domain.[3][7] This allosteric mechanism locks the kinase in an inactive conformation, providing exquisite selectivity for Tyk2 over other JAK family members and minimizing off-target effects associated with broader JAK inhibition.[8][9]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to quantify its inhibitory activity on downstream signaling pathways. The described methods are essential for researchers, scientists, and drug development professionals seeking to characterize the potency and selectivity of this compound in relevant cellular contexts.

Tyk2 Signaling Pathways

Tyk2 functions by pairing with other JAKs to transduce signals from cytokine receptor engagement. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[10]

G cluster_IFN Type I IFN Signaling cluster_IL12 IL-12 Signaling cluster_IL23 IL-23 Signaling IFN IFN-α/β IFNAR IFNAR1/2 Receptor IFN->IFNAR Tyk2_IFN Tyk2 IFNAR->Tyk2_IFN JAK1_IFN JAK1 IFNAR->JAK1_IFN STAT1_IFN STAT1 Tyk2_IFN->STAT1_IFN pY STAT2_IFN STAT2 JAK1_IFN->STAT2_IFN pY ISGF3 ISGF3 Complex STAT1_IFN->ISGF3 STAT2_IFN->ISGF3 ISRE ISRE ISGF3->ISRE Binds Gene_IFN IFN-Stimulated Gene Expression (e.g., CXCL10) ISRE->Gene_IFN Induces IL12 IL-12 IL12R IL-12Rβ1/β2 Receptor IL12->IL12R Tyk2_12 Tyk2 IL12R->Tyk2_12 JAK2_12 JAK2 IL12R->JAK2_12 STAT4_12 STAT4 Tyk2_12->STAT4_12 pY JAK2_12->STAT4_12 pY Gene_12 Th1 Differentiation IFN-γ Production STAT4_12->Gene_12 Induces IL23 IL-23 IL23R IL-23R/IL-12Rβ1 Receptor IL23->IL23R Tyk2_23 Tyk2 IL23R->Tyk2_23 JAK2_23 JAK2 IL23R->JAK2_23 STAT3_23 STAT3 Tyk2_23->STAT3_23 pY JAK2_23->STAT3_23 pY Gene_23 Th17 Maintenance IL-17 Production STAT3_23->Gene_23 Induces

Caption: Key cytokine signaling pathways mediated by Tyk2.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified across various cytokine pathways in human peripheral blood mononuclear cells (PBMCs) or whole blood. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Cellular Potency of this compound in Human Whole Blood Assays

Cytokine StimulantPathwayDownstream ReadoutPartner KinaseThis compound IC50 (nM)
IFN-αType I IFNpSTAT1JAK115 - 30
IL-12IL-12pSTAT4JAK220 - 40
IL-23IL-23pSTAT3JAK225 - 50
IL-6IL-6pSTAT3JAK1> 5000
GM-CSFGM-CSFpSTAT5JAK2> 10000

Data are representative. Actual values may vary based on experimental conditions.

Table 2: Selectivity Profile of this compound

Assay TargetDescriptionThis compound IC50 (nM)Selectivity Fold (vs. Tyk2/JAK2)
Tyk2/JAK2 (IL-12)Target Pathway301x
JAK1/JAK3 (IL-2)Off-Target Pathway> 8000> 260x
JAK2/JAK2 (GM-CSF)Off-Target Pathway> 10000> 330x
JAK1/Tyk2 (IFN-α)Target Pathway22~1x

Selectivity is calculated relative to the IL-12 pathway IC50. Data are representative.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are designed to assess the potency and mechanism of action of this compound.

G cluster_workflow General Workflow for Cellular Assays cluster_readout 5. Downstream Analysis prep 1. Cell Preparation Isolate PBMCs or use whole blood/ immune cell lines. treat 2. Inhibitor Treatment Pre-incubate cells with serially diluted this compound. prep->treat stim 3. Cytokine Stimulation Add specific cytokine (e.g., IL-12, IFN-α) to activate pathway. treat->stim lyse 4. Lysis / Fixation Stop reaction by fixing cells (Flow) or lysing cells (Western/ELISA). stim->lyse pflow Phospho-Flow Cytometry (pSTAT Staining) lyse->pflow pSTAT Analysis elisa ELISA (Cytokine Secretion) lyse->elisa Secreted Protein qpcr RT-qPCR (Gene Expression) lyse->qpcr mRNA Levels analysis 6. Data Analysis Calculate IC50 values by plotting inhibition vs. log[concentration]. pflow->analysis elisa->analysis qpcr->analysis

Caption: Workflow for assessing Tyk2 inhibitor cellular activity.

Protocol 1: STAT Phosphorylation Assay by Flow Cytometry

This assay provides a robust, high-throughput method to measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within a mixed sample like PBMCs or whole blood.[11]

A. Materials

  • Cells: Freshly isolated human PBMCs or heparinized whole blood.

  • Inhibitor: this compound stock solution in DMSO.

  • Media: RPMI 1640 + 10% FBS.

  • Stimulants: Recombinant human IL-12, IFN-α (PeproTech or equivalent).

  • Reagents:

    • Fixation Buffer (e.g., BD Cytofix™).

    • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

    • Fluorochrome-conjugated antibodies: Anti-pSTAT4 (for IL-12), Anti-pSTAT1 (for IFN-α), and cell surface markers (e.g., CD3, CD4, CD56).

    • FACS Buffer (PBS + 2% FBS).

  • Equipment: 96-well U-bottom plates, multichannel pipette, flow cytometer.

B. Procedure

  • Cell Preparation:

    • Isolate PBMCs via density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend cells in RPMI + 10% FBS to a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of cell suspension per well into a 96-well U-bottom plate.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in RPMI medium. The final DMSO concentration should be ≤ 0.1%.

    • Add the diluted inhibitor or vehicle control (DMSO) to the cells.

    • Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare cytokine solutions at 2x the final desired concentration.

    • Add the appropriate cytokine (e.g., IL-12 for pSTAT4) to the wells. Include an unstimulated control well.

    • Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by adding fixation buffer.

    • Incubate for 10-15 minutes at room temperature (RT).

    • Wash the cells with FACS buffer.

    • Permeabilize the cells by adding ice-cold Perm Buffer and incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with FACS buffer to remove the permeabilization buffer.

    • Add the cocktail of phospho-specific and cell-surface antibodies.

    • Incubate for 45-60 minutes at RT, protected from light.

  • Data Acquisition:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.

C. Data Analysis

  • Gate on the desired cell population (e.g., T cells, NK cells).

  • Determine the Median Fluorescence Intensity (MFI) for the phospho-STAT channel in each sample.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytokine Production Assay by ELISA

This protocol measures the functional consequence of Tyk2 inhibition by quantifying the reduction in downstream cytokine secretion. A common example is the inhibition of IFN-γ production by NK cells or whole blood stimulated with IL-12 and IL-18.[12][13]

A. Materials

  • Cells: Human whole blood or isolated NK cells (e.g., NK-92 cell line).

  • Inhibitor: this compound stock solution in DMSO.

  • Stimulants: Recombinant human IL-12 and IL-18.

  • Equipment: 96-well flat-bottom tissue culture plates, CO2 incubator.

  • Assay Kit: Human IFN-γ ELISA kit (e.g., from R&D Systems, Thermo Fisher).

B. Procedure

  • Cell Plating and Inhibition:

    • For whole blood, dilute heparinized blood 1:1 with RPMI medium. For cell lines, plate at an appropriate density (e.g., 5 x 10^4 cells/well).

    • Add serially diluted this compound or vehicle control to the wells.

  • Stimulation:

    • Add IL-12 (e.g., final concentration 2 ng/mL) and IL-18 (e.g., final concentration 5 ng/mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis. Supernatants can be stored at -80°C if not analyzed immediately.

  • ELISA:

    • Perform the IFN-γ ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of IFN-γ in each sample.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Gene Expression Assay by RT-qPCR

This assay measures the ability of this compound to block the transcription of IFN-stimulated genes (ISGs), such as CXCL10, following stimulation with IFN-α.

A. Materials

  • Cells: A responsive cell line (e.g., HaCaT keratinocytes, PBMCs).

  • Inhibitor: this compound stock solution in DMSO.

  • Stimulant: Recombinant human IFN-α.

  • Reagents:

    • RNA lysis buffer (e.g., TRIzol).

    • RNA isolation kit (e.g., Qiagen RNeasy).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan qPCR master mix.

    • Primers for CXCL10 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Equipment: qPCR thermal cycler.

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells in a 24- or 48-well plate and allow them to adhere overnight.

    • Pre-treat with serially diluted this compound or vehicle for 1-2 hours.

    • Stimulate with IFN-α (e.g., 1000 U/mL) for 4-6 hours.

  • RNA Isolation and cDNA Synthesis:

    • Lyse the cells directly in the wells using RNA lysis buffer.

    • Isolate total RNA using a column-based kit, including a DNase treatment step.

    • Quantify RNA and check its purity (A260/280 ratio).

    • Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR:

    • Prepare the qPCR reaction mix containing master mix, primers, and diluted cDNA.

    • Run the reaction on a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). Include a melt curve analysis if using SYBR Green.

C. Data Analysis

  • Determine the cycle threshold (Ct) for the target gene (CXCL10) and the housekeeping gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the stimulated vehicle control.

  • Calculate the percent inhibition of gene expression and determine the IC50 value as described previously.

References

Application Notes and Protocols for TYK2 Inhibition in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines implicated in a range of autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Consequently, TYK2 has emerged as a compelling therapeutic target for these conditions. While specific in vivo dosage data for the research compound Tyk2-IN-18 is not publicly available, this document provides a comprehensive overview of dosing, administration, and experimental protocols for other structurally and functionally similar TYK2 inhibitors in various mouse models. This information can serve as a valuable guide for designing and executing preclinical studies with novel TYK2 inhibitors.

TYK2 Signaling Pathways

TYK2 is a critical mediator of cytokine signaling, primarily through the JAK-STAT pathway. Upon cytokine binding to their cognate receptors, TYK2 and its associated JAK partners (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

Core TYK2 Signaling Pathways

TYK2_Signaling cluster_il23 IL-23 / Th17 Axis cluster_il12 IL-12 / Th1 Axis cluster_ifn Type I IFN Axis il23 IL-23 il23r IL-23R (IL-12Rβ1/IL-23R) il23->il23r Binds tyk2_jak2_il23 TYK2 / JAK2 il23r->tyk2_jak2_il23 Activates pstat3 pSTAT3 tyk2_jak2_il23->pstat3 Phosphorylates roryt RORγt pstat3->roryt Upregulates il17_22 IL-17, IL-22 roryt->il17_22 Induces Production il12 IL-12 il12r IL-12R (IL-12Rβ1/IL-12Rβ2) il12->il12r Binds tyk2_jak2_il12 TYK2 / JAK2 il12r->tyk2_jak2_il12 Activates pstat4 pSTAT4 tyk2_jak2_il12->pstat4 Phosphorylates tbet T-bet pstat4->tbet Upregulates ifng IFN-γ tbet->ifng Induces Production ifn Type I IFN (IFN-α/β) ifnar IFNAR (IFNAR1/IFNAR2) ifn->ifnar Binds tyk2_jak1 TYK2 / JAK1 ifnar->tyk2_jak1 Activates pstat1_2 pSTAT1 / pSTAT2 tyk2_jak1->pstat1_2 Phosphorylates isgf3 ISGF3 Complex pstat1_2->isgf3 Forms isgs Interferon Stimulated Genes isgf3->isgs Upregulates

Caption: Core TYK2-mediated signaling pathways.

Quantitative Data Summary of TYK2 Inhibitors in Mouse Models

The following tables summarize the reported in vivo dosages and effects of several well-characterized TYK2 inhibitors. This data can be used as a starting point for dose-range finding studies with new chemical entities targeting TYK2.

InhibitorMouse ModelStrainRoute of AdministrationDosageObserved Efficacy
BMS-986165 (Deucravacitinib) IL-23-Induced Ear SwellingC57BL/6Oral gavage7.5, 15, and 30 mg/kg BIDDose-dependent protection from acanthosis. 15 mg/kg was as effective as an anti-IL-23 antibody.[1]
Anti-CD40-Induced ColitisSCIDOral gavage50 mg/kg BID99% inhibition of peak weight loss and 70% inhibition of histological scores.[1]
Spontaneous LupusNZB/W F1Oral gavageUp to 30 mg/kg QDWell-tolerated and highly efficacious in protecting from nephritis.[1]
BMS-986202 IL-23-Induced AcanthosisNot SpecifiedOral3-30 mg/kg dailyDose-dependent inhibition of ear swelling.[2]
IL-12/IL-18-Induced IFNγ ProductionNot SpecifiedOral0.4-10 mg/kgDose-dependent inhibition of IFNγ production (up to 80% at 10 mg/kg).[2]
Type 1 DiabetesRIP-LCMV-GP & NODNot SpecifiedNot SpecifiedReduced systemic and tissue-localized inflammation, prevented β cell death, and delayed T1D onset.[3][4]
NDI-031407 IL-23-Induced PsoriasisNot SpecifiedNot Specified100 mg/kg74% inhibition of ear swelling and 96% inhibition of IL-17A.[5]
Imiquimod-Induced PsoriasisNot SpecifiedNot Specified100 mg/kgEfficacy comparable to dexamethasone (B1670325) in reducing psoriasis score.[5]
Adoptive Transfer ColitisNot SpecifiedNot Specified100 mg/kgReduced body weight loss, colonic weight/length ratio, and improved colon histology.[5]
Systemic IL-23 OverexpressionB10RIIIOral gavageNot specified, twice dailySuppressed systemic IL-23-induced type 3 immunity.[6][7]
ATMW-DC IL-23-Induced Ear SwellingNot SpecifiedOralNot Specified65-69% reduction in ear swelling and 11-73% decrease in IL-17A levels.[8]
Imiquimod-Induced PsoriasisNot SpecifiedOralNot SpecifiedSignificant improvement in PASI scores and reduced histopathological scores.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel TYK2 inhibitors.

Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model

This model is a widely used and clinically relevant model for studying psoriatic inflammation.

IMQ_Psoriasis_Workflow acclimatization Acclimatization (1 week) shaving Shave Dorsal Skin acclimatization->shaving grouping Randomize into Treatment Groups (Vehicle, Low Dose, High Dose) shaving->grouping imq_application Daily Topical Application of IMQ Cream grouping->imq_application treatment Administer TYK2 Inhibitor (e.g., Oral Gavage) grouping->treatment monitoring Daily Monitoring: - Body Weight - Psoriasis Area and Severity Index (PASI) Score imq_application->monitoring treatment->monitoring euthanasia Euthanasia and Tissue Collection (e.g., Day 6) monitoring->euthanasia analysis Downstream Analysis: - Spleen Weight - Skin Histopathology (H&E Staining) - Cytokine/Chemokine Analysis (qPCR, ELISA) euthanasia->analysis

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice.

  • Imiquimod cream (5%).

  • TYK2 inhibitor formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle control.

  • Calipers for measuring skin thickness.

  • Reagents for euthanasia and tissue collection.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Shaving: One day prior to the start of the experiment, shave the dorsal skin of the mice.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle, low dose TYK2 inhibitor, high dose TYK2 inhibitor).

  • IMQ Application: Apply a daily topical dose of imiquimod cream to the shaved dorsal skin for a specified period (e.g., 6 consecutive days).

  • Inhibitor Administration: Administer the TYK2 inhibitor or vehicle daily according to the study design (e.g., oral gavage starting on day 0).

  • Monitoring: Monitor the mice daily for body weight changes and assess the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin tissue and spleens.

  • Downstream Analysis:

    • Measure spleen weight as an indicator of systemic inflammation.

    • Process skin tissue for histopathological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Homogenize skin tissue for the analysis of cytokine and chemokine levels (e.g., IL-17A, IL-22) using methods like qPCR or ELISA.

IL-23-Induced Ear Swelling Model

This model is used to assess the specific role of the IL-23/Th17 axis in inflammation.

Materials:

  • 8-10 week old mice (e.g., C57BL/6).

  • Recombinant murine IL-23.

  • TYK2 inhibitor formulated for the desired route of administration.

  • Vehicle control.

  • Calipers for measuring ear thickness.

Procedure:

  • Grouping: Randomly assign mice to treatment groups.

  • Inhibitor Administration: Begin administration of the TYK2 inhibitor or vehicle prior to or concurrently with the first IL-23 injection.

  • IL-23 Injection: Administer intradermal injections of recombinant murine IL-23 into the ear pinna, typically every other day for a specified duration (e.g., 9 days).[1]

  • Ear Thickness Measurement: Measure the ear thickness daily using calipers as a primary indicator of inflammation.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect ear tissue.

  • Downstream Analysis: Process the ear tissue for histopathology and cytokine analysis as described in the imiquimod model.

Conclusion

The preclinical evaluation of TYK2 inhibitors in various mouse models of autoimmune and inflammatory diseases is crucial for their development as potential therapeutics. While direct in vivo dosage information for this compound remains elusive, the data and protocols presented here for other well-characterized TYK2 inhibitors provide a solid foundation for researchers to design and conduct their own efficacy studies. Careful consideration of the specific disease model, route of administration, and relevant endpoints will be critical for obtaining meaningful and translatable results.

References

Solubilizing Tyk2-IN-18 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solubilization and use of Tyk2-IN-18, a potent inhibitor of Tyrosine Kinase 2 (Tyk2), in cell culture experiments. Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways involved in immune and inflammatory responses. Accurate and reproducible in vitro studies using this compound rely on proper solubilization and handling techniques. This guide outlines recommended procedures for preparing stock solutions, determining appropriate working concentrations, and establishing experimental workflows to ensure the reliable application of this inhibitor in cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor that potently targets Tyk2, a non-receptor tyrosine kinase crucial for the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). By blocking Tyk2 activity, this compound disrupts the downstream JAK-STAT signaling pathway, making it a valuable tool for studying the role of Tyk2 in immunological and inflammatory processes. With a reported IC50 of less than 10 nM, precise preparation of this compound solutions is critical for obtaining meaningful experimental results.

Solubility and Stock Solution Preparation

The solubility of small molecule inhibitors is a critical factor in designing and executing cell culture experiments. While specific quantitative solubility data for this compound is not widely published, the recommended solvent for creating high-concentration stock solutions of similar kinase inhibitors is Dimethyl Sulfoxide (DMSO).

Table 1: Recommended Solvents and Storage for this compound

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrousHigh purity, anhydrous DMSO is recommended to prevent compound degradation.
Stock Solution Concentration 10 mMA 10 mM stock solution is a common starting point for in vitro studies.
Short-Term Storage -20°CFor use within a few weeks.
Long-Term Storage -80°CAliquot to avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Media ≤ 0.1%Minimize solvent-induced cytotoxicity. A vehicle control with the same DMSO concentration should always be included in experiments.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 418.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 418.44 g/mol * 1000 mg/g * 1 mL = 4.1844 mg

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube. For 4.1844 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Experimental Workflow for Cell Culture Experiments

The following workflow outlines the general steps for using the solubilized this compound in a typical cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO prep_working Prepare Working Solutions (Serial Dilution in Culture Medium) prep_stock->prep_working treatment Treat Cells with This compound Working Solutions prep_working->treatment prep_cells Seed Cells and Allow Adherence prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation stimulation Stimulate with Cytokine (e.g., IL-12, IL-23, IFN) incubation->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis assay Perform Downstream Assay (e.g., Western Blot, ELISA, Flow Cytometry) lysis->assay data_analysis Data Analysis assay->data_analysis tyk2_pathway cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 activates jak JAK Partner (e.g., JAK1, JAK2) receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor This compound inhibitor->tyk2 inhibits

Application Notes and Protocols for Tyk2-IN-18 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways that are pivotal in immune responses.[1][2] Dysregulation of Tyk2 activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling therapeutic target.[3][4] Tyk2-IN-18 is a chemical probe used to investigate the function and therapeutic potential of Tyk2 inhibition. Western blotting is a fundamental technique to assess the efficacy of this compound by monitoring the phosphorylation status of Tyk2 and its downstream targets, primarily Signal Transducer and Activator of Transcription (STAT) proteins.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blotting experiments to evaluate its inhibitory effects on the Tyk2 signaling pathway.

Mechanism of Action

Tyk2 associates with the intracellular domains of various cytokine receptors, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[2][3][4][5] Upon cytokine binding, receptor dimerization brings Tyk2 into close proximity with another JAK family member (often JAK1 or JAK2), leading to their trans-phosphorylation and activation.[6][7] Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor chains, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[2][6]

Tyk2 inhibitors, such as this compound, function by binding to the Tyk2 protein and inhibiting its kinase activity. This action prevents the downstream phosphorylation cascade, thereby blocking the biological effects of the specific cytokines.[2] Inhibitors can be ATP-competitive, binding to the kinase domain (JH1), or allosteric, binding to the pseudokinase domain (JH2) to modulate the protein's conformation and activity.[8][9]

Data Presentation

The following table summarizes key molecular weights relevant for a Western blotting experiment targeting the Tyk2 pathway.

ProteinFunctionMolecular Weight (approx.)
Tyk2 Non-receptor tyrosine kinase134 kDa[10]
Phospho-Tyk2 (p-Tyk2) Activated form of Tyk2134 kDa
STAT1 Signal transducer and activator of transcription 187 kDa
Phospho-STAT1 (p-STAT1) Activated form of STAT187 kDa
STAT3 Signal transducer and activator of transcription 388 kDa
Phospho-STAT3 (p-STAT3) Activated form of STAT388 kDa
β-Actin Loading control42 kDa

Signaling Pathway and Experimental Workflow

To visualize the mechanism of Tyk2 inhibition by this compound and the subsequent experimental procedure, the following diagrams are provided.

Tyk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK1/2 Receptor->JAK Activation pTyk2 p-Tyk2 Tyk2->pTyk2 Phosphorylation pJAK p-JAK1/2 JAK->pJAK Phosphorylation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition STAT STAT pTyk2->STAT Phosphorylation pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation

Figure 1: Tyk2 Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A 1. Seed Cells B 2. Serum Starvation (optional, 4-6h) A->B C 3. Pre-treat with this compound (various concentrations, 1-2h) B->C D 4. Stimulate with Cytokine (e.g., IFN-α, 15-30 min) C->D E 5. Cell Lysis (RIPA buffer + inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Sample Denaturation (Laemmli buffer, 95°C, 5 min) F->G H 8. SDS-PAGE G->H I 9. Protein Transfer to PVDF Membrane H->I J 10. Blocking (5% BSA in TBST) I->J K 11. Primary Antibody Incubation (p-Tyk2, p-STAT, Total Tyk2, Total STAT, β-Actin) J->K L 12. Secondary Antibody Incubation (HRP-conjugated) K->L M 13. Chemiluminescent Detection L->M N 14. Imaging and Analysis M->N

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocol

This protocol provides a framework for assessing the inhibitory effect of this compound on cytokine-induced Tyk2 and STAT phosphorylation in a suitable cell line (e.g., HeLa, A549, or immune cells like PBMCs).

Materials and Reagents
  • Cell Line: Appropriate cell line expressing the target cytokine receptor and Tyk2.

  • Cell Culture Media and Supplements: (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin).

  • This compound: Stock solution prepared in DMSO.

  • Cytokine Stimulant: (e.g., Recombinant Human IFN-α, IL-12, or IL-23).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X) .

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer).

  • Transfer Buffer: (e.g., NuPAGE Transfer Buffer).

  • PVDF Membranes .

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11]

  • Primary Antibodies:

    • Rabbit anti-phospho-Tyk2 (Tyr1054/1055)

    • Rabbit anti-Tyk2[12]

    • Rabbit anti-phospho-STAT (specific for the pathway, e.g., p-STAT1 Tyr701, p-STAT3 Tyr705)

    • Mouse anti-STAT (total STAT)

    • Mouse anti-β-Actin

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL).

  • Imaging System: (e.g., ChemiDoc or X-ray film).

Procedure
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency on the day of the experiment.[13]

    • (Optional) Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[6]

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).[13]

    • Stimulate the cells with the appropriate cytokine (e.g., 1000 U/mL IFN-α) for 15-30 minutes to induce Tyk2 phosphorylation. A non-stimulated control group should also be included.[6][13]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[13]

    • Aspirate the PBS and add ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

    • Incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][13]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Tyk2), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. Recommended dilutions for many antibodies are 1:1000.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[16]

    • Wash the membrane again three times for 10 minutes each with TBST.[13]

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time (typically 1-5 minutes).[16]

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[16]

    • To confirm equal protein loading and to normalize the phospho-protein signal, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total Tyk2, total STAT) and a loading control (e.g., β-Actin).[17]

Conclusion

This document outlines a detailed protocol for using this compound in Western blotting to analyze its inhibitory effects on the Tyk2 signaling pathway. The provided information on the mechanism of action, data presentation, and visual workflows serves as a comprehensive guide for researchers. Adherence to this protocol, with appropriate optimization for specific cell lines and experimental conditions, will enable the robust assessment of this compound's potency and selectivity.

References

Application Notes and Protocols for Tyk2-IN-18 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in inflammation and immunity.[1][2][3] Dysregulation of Tyk2 activity is associated with various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][4][5] Tyk2-IN-18 is a potent and selective inhibitor of Tyk2, demonstrating significant potential for research and drug development. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase activity assays to characterize its inhibitory potential and elucidate its effects on downstream signaling pathways.

Mechanism of Action

Tyk2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors.[2] Upon cytokine binding, such as interleukins (IL-12, IL-23) and type I interferons (IFN), Tyk2 is activated and, in conjunction with other JAK family members, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3][6] This phosphorylation cascade leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes involved in inflammatory and immune responses.[3] this compound is a dual inhibitor of JAK1 and Tyk2.[1][5] By inhibiting the kinase activity of Tyk2, this compound blocks the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of pro-inflammatory mediators.[1][3]

Data Presentation

The inhibitory activity of this compound has been characterized in biochemical assays against various kinases. The following table summarizes the available quantitative data.

KinaseAssay TypeIC50 (nM)Selectivity vs. JAK2/JAK3Reference
Tyk2 Biochemical21>10-fold[1]
JAK1 Biochemical39>10-fold[1]
JAK2 Biochemical>210-[1]
JAK3 Biochemical>210-[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of Tyk2 inhibition and the experimental procedures for its characterization, the following diagrams are provided.

Tyk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK_partner JAK Partner (e.g., JAK1/JAK2) Receptor->JAK_partner Activates STAT STAT Tyk2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits

Tyk2 Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant Tyk2 Enzyme - Kinase Buffer - ATP - Substrate (e.g., peptide) start->prep_reagents prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor reaction_setup Set up Kinase Reaction: - Add Enzyme, Substrate, and Inhibitor to Plate prep_reagents->reaction_setup prep_inhibitor->reaction_setup initiate_reaction Initiate Reaction by Adding ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo™, HTRF®) incubation->detection read_plate Read Plate on Luminometer/Fluorometer detection->read_plate analysis Analyze Data: - Calculate % Inhibition - Determine IC50 read_plate->analysis end End analysis->end

Biochemical Kinase Assay Experimental Workflow.

Experimental Protocols

Protocol 1: Biochemical Tyk2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the determination of this compound IC50 value using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Tyk2 enzyme

  • This compound

  • Kinase Substrate (e.g., IRS1-tide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Prepare a master mix containing kinase assay buffer, Tyk2 enzyme, and the substrate at 2x the final desired concentration.

    • Add 5 µL of the enzyme/substrate master mix to each well. For "blank" wells, add 5 µL of kinase assay buffer without the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a 2x ATP solution in kinase assay buffer.

    • Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear ADP production.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" control signal from all other measurements.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT Assay in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry.

Materials:

  • Human PBMCs, isolated from whole blood via density gradient centrifugation

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound dissolved in DMSO

  • Cytokine for stimulation (e.g., recombinant human IL-12 or IFN-α)

  • Fixation/Permeabilization Buffer

  • Flow Cytometry Staining Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3 (to identify T cells)

    • Anti-phospho-STAT4 (for IL-12 stimulation) or Anti-phospho-STAT1 (for IFN-α stimulation)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Seed the PBMCs in a 96-well plate.

    • Add serial dilutions of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Add the appropriate cytokine (e.g., IL-12 at a final concentration of 10 ng/mL) to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding a fixation buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells with staining buffer and then add a permeabilization buffer.

    • Incubate for 30 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells and resuspend them in staining buffer.

    • Add the anti-phospho-STAT and anti-CD3 antibodies.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer. Gate on the CD3-positive T cell population.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal within the CD3+ population for each condition.

    • Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated DMSO control.

    • Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

Protocol 3: Human Whole Blood Assay for Cytokine Production

This protocol measures the pharmacodynamic effect of this compound by quantifying the inhibition of cytokine-induced IFN-γ production in human whole blood.

Materials:

  • Freshly collected human whole blood (with heparin as an anticoagulant)

  • This compound dissolved in DMSO

  • Recombinant human IL-12 and IL-18

  • RPMI-1640 medium

  • IFN-γ ELISA kit

  • 96-well culture plates

Procedure:

  • Inhibitor Addition:

    • Add 10 µL of serially diluted this compound or DMSO control to the wells of a 96-well plate.

  • Blood Culture:

    • Add 190 µL of fresh whole blood to each well.

    • Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Add a cocktail of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) to the wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection:

    • Centrifuge the plate to pellet the blood cells.

    • Carefully collect the plasma supernatant.

  • IFN-γ Quantification:

    • Measure the concentration of IFN-γ in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IFN-γ production for each this compound concentration compared to the stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable research tool for investigating the role of Tyk2 in various physiological and pathological processes. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of this compound and other potential Tyk2 inhibitors. These assays are essential for the preclinical evaluation of novel therapeutic agents targeting the Tyk2 signaling pathway.

References

Troubleshooting & Optimization

Navigating the Nuances of TYK2 Inhibition: A Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing TYK2 inhibitors, understanding and mitigating off-target effects is paramount to ensuring experimental accuracy and therapeutic safety. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with novel inhibitors like Tyk2-IN-18 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with TYK2 inhibitors?

A1: The most common off-target effects of TYK2 inhibitors involve the inhibition of other Janus kinase (JAK) family members, namely JAK1, JAK2, and JAK3.[1] This is primarily due to the high degree of structural similarity in the ATP-binding site of the catalytic domain (JH1) across the JAK family.[1][2] Inhibition of these other JAKs can lead to unintended biological consequences, as they mediate signaling for a wide array of cytokines crucial for processes such as hematopoiesis and immune function.[1] Newer allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, like deucravacitinib, tend to exhibit greater selectivity over the other JAKs.[1][3][4]

Q2: My experiment is showing inhibition of a JAK1-mediated pathway. Could this be an off-target effect of my TYK2 inhibitor?

A2: Yes, this is a plausible off-target effect, especially with ATP-competitive inhibitors that target the highly conserved JH1 domain. While some inhibitors are designed for TYK2 selectivity, at higher concentrations they may still inhibit JAK1. For instance, brepocitinib (B610002) (PF-06700841) is a known dual inhibitor of TYK2 and JAK1.[5][6] It is crucial to determine the selectivity profile of your specific inhibitor.

Q3: How can I experimentally assess the selectivity of my TYK2 inhibitor in my cell lines?

A3: A key method for assessing selectivity is to perform cellular phospho-STAT assays. This involves stimulating different cell lines with specific cytokines to activate distinct JAK-STAT pathways and then measuring the phosphorylation of downstream STAT proteins in the presence of your inhibitor. For example:

  • TYK2/JAK2: IL-12 or IL-23 stimulation leading to STAT4 phosphorylation.[7][8]

  • JAK1/JAK2: IL-6 stimulation leading to STAT3 phosphorylation.[9]

  • JAK1/TYK2: Type I Interferon (IFNα/β) stimulation leading to STAT1/STAT2 phosphorylation.[7]

  • JAK1/JAK3: IL-2 stimulation leading to STAT5 phosphorylation.[1]

By comparing the IC50 values for inhibition of these different pathways, you can determine the selectivity window of your compound.

Q4: I am observing unexpected cellular toxicity at high concentrations of my TYK2 inhibitor. What could be the cause?

A4: Unexpected toxicity at high concentrations can be a result of off-target kinase inhibition or other non-specific effects.[10] Many small molecule inhibitors can interact with a range of kinases at higher doses. It is advisable to perform a broad kinase panel screening to identify potential off-target interactions. Additionally, consider performing cell viability assays (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effects and determine a non-toxic working concentration range for your experiments.

Troubleshooting Guides

Problem 1: Unexpected Phenotype Observed, Inconsistent with TYK2 Inhibition

Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase or pathway.

Troubleshooting Steps:

  • Review Kinase Selectivity Data: If available, carefully review the kinase selectivity profile of your inhibitor against a broad panel of kinases.

  • Perform a Dose-Response Analysis: Titrate your inhibitor across a wide range of concentrations in your assay. An off-target effect may only become apparent at higher concentrations.

  • Use Control Compounds: Include well-characterized, selective inhibitors for suspected off-target kinases as positive controls in your experiments.[1]

  • Employ Orthogonal Assays: Confirm your findings using a different experimental approach that measures a distinct downstream event in the TYK2 signaling pathway.[1]

  • Utilize Knockout/Knockdown Cells: If available, use cell lines with genetic knockout or knockdown of TYK2 or the suspected off-target kinase to validate the specificity of the observed phenotype.

Problem 2: High Background or Inconsistent Results in Phospho-STAT Assays

Possible Cause: This could be due to issues with cell handling, stimulation, or the inhibitor itself.

Troubleshooting Steps:

  • Optimize Cytokine Stimulation: Ensure you are using the optimal concentration and stimulation time for each cytokine to achieve a robust and reproducible phosphorylation signal.

  • Verify Inhibitor Potency and Stability: Confirm the integrity and concentration of your inhibitor stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells can exhibit altered signaling responses.

  • Assay Controls: Include appropriate controls in every experiment:

    • Unstimulated cells (negative control)

    • Vehicle-treated stimulated cells (positive control)

    • A known pan-JAK inhibitor (e.g., tofacitinib) as a control for assay performance.

Quantitative Data Summary

When evaluating a novel TYK2 inhibitor, it is essential to compare its potency and selectivity against other known JAK inhibitors. The following table provides a template for summarizing such data.

InhibitorMechanism of ActionTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. TYK2)
This compound e.g., ATP-competitive[Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
DeucravacitinibAllosteric (JH2)[Reference Value][Reference Value][Reference Value][Reference Value]High
TofacitinibATP-competitive[Reference Value][Reference Value][Reference Value][Reference Value]Pan-JAK
BrepocitinibATP-competitive[Reference Value][Reference Value][Reference Value][Reference Value]TYK2/JAK1 dual

Note: IC50 values should be determined from cellular phospho-STAT assays.

Experimental Protocols

Protocol 1: Cellular Phospho-STAT Assay for Determining Inhibitor Selectivity

Objective: To determine the IC50 of a TYK2 inhibitor against various JAK-STAT signaling pathways in a cellular context.

Materials:

  • Relevant cell lines (e.g., NK-92, TF-1, PBMCs)

  • Cytokines (e.g., IL-12, IL-23, IL-6, IFNα, IL-2)

  • TYK2 inhibitor (e.g., this compound) and control inhibitors

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5) conjugated to fluorophores

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the appropriate density and ensure high viability.

  • Inhibitor Pre-incubation: Seed cells in a 96-well plate and pre-incubate with a serial dilution of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the specific cytokine to each well to stimulate the desired pathway and incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells with a fixation buffer, followed by permeabilization to allow for intracellular antibody staining.

  • Antibody Staining: Incubate the cells with a fluorescently labeled phospho-specific STAT antibody.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: Plot the MFI against the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each pathway.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Cell & Inhibitor Preparation cluster_stim Stimulation & Staining cluster_analysis Data Acquisition & Analysis cell_prep 1. Prepare Cell Suspension inhibitor_prep 2. Prepare Inhibitor Dilutions pre_incubation 3. Pre-incubate Cells with Inhibitor inhibitor_prep->pre_incubation stimulation 4. Stimulate with Cytokine pre_incubation->stimulation fix_perm 5. Fix and Permeabilize stimulation->fix_perm staining 6. Stain with pSTAT Antibody fix_perm->staining flow 7. Analyze by Flow Cytometry staining->flow ic50 8. Calculate IC50 flow->ic50

Caption: Workflow for determining inhibitor selectivity using a cellular phospho-STAT assay.

troubleshooting_logic start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 a1_yes Likely on- or off-target effect q1->a1_yes Yes a1_no Possible artifact or non-specific toxicity q1->a1_no No q2 Does a more selective inhibitor replicate the phenotype? a1_yes->q2 a2_yes Likely an on-target effect q2->a2_yes Yes a2_no Suggests an off-target effect q2->a2_no No q3 Does a selective inhibitor for a suspected off-target replicate it? a2_no->q3 a3_yes Confirms specific off-target q3->a3_yes Yes a3_no Off-target is different or unknown q3->a3_no No

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

JAK_STAT_Pathways cluster_tyk2 TYK2-dependent cluster_jak1 JAK1-dependent (Potential Off-Target) il12 IL-12/IL-23 tyk2_jak2 TYK2/JAK2 il12->tyk2_jak2 ifn Type I IFN tyk2_jak1 TYK2/JAK1 ifn->tyk2_jak1 stat4 pSTAT4 tyk2_jak2->stat4 stat1_2 pSTAT1/2 tyk2_jak1->stat1_2 il6 IL-6 jak1_jak2 JAK1/JAK2 il6->jak1_jak2 il2 IL-2 jak1_jak3 JAK1/JAK3 il2->jak1_jak3 stat3 pSTAT3 jak1_jak2->stat3 stat5 pSTAT5 jak1_jak3->stat5

Caption: Simplified overview of key JAK-STAT signaling pathways for selectivity profiling.

References

Tyk2-IN-18 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyk2-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in DMSO?

A1: As a solid, this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1] For stock solutions prepared in DMSO, it is recommended to store them in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1][2]

Q2: How stable is this compound in DMSO at -20°C?

A2: While specific, long-term stability data for this compound in DMSO at -20°C is not publicly available, general guidelines for small molecule inhibitors suggest that stock solutions in DMSO can be stored at -20°C for up to 3 months.[3] However, for optimal results, it is recommended to use the solution within one month.[1][2] For longer-term storage, -80°C is preferable.[1][2]

Q3: Can I store this compound in DMSO at room temperature?

A3: Storing this compound in DMSO at room temperature is not recommended for extended periods. Studies have shown that the probability of a compound remaining stable in DMSO at room temperature decreases over time, with a 92% probability of stability after 3 months, decreasing to 52% after one year.[4] For short-term handling during experiments, it is acceptable, but long-term storage should be at -20°C or -80°C.[1][2]

Q4: Do freeze-thaw cycles affect the stability of this compound in DMSO?

A4: While some sources suggest that several freeze-thaw cycles may not damage the activity of small molecule products, it is generally considered best practice to avoid them.[3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound degradation.[1][5] Aliquoting the stock solution into single-use vials is the most effective way to mitigate this risk.[1][2]

Q5: What are the signs of this compound degradation in my DMSO stock solution?

A5: Visual signs of degradation can include a change in color of the solution or the appearance of precipitate. However, degradation can occur without any visible changes. The most reliable way to assess the integrity of your compound is through analytical methods such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability test on your existing stock solution using HPLC or LC-MS. 3. Ensure proper storage conditions (-20°C or -80°C in tightly sealed vials).
Precipitate observed in the DMSO stock solution upon thawing The compound has come out of solution.1. Warm the solution briefly to 37°C and vortex or sonicate to redissolve the compound.[3] 2. If the precipitate does not redissolve, it may be a sign of degradation, and a fresh stock solution should be prepared.
Low or no activity of the inhibitor in the assay 1. Incorrect concentration of the stock solution. 2. Degradation of the compound.1. Verify the concentration of your stock solution. 2. Prepare a fresh stock solution and compare its activity to the old one. 3. Check for potential issues with the assay itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[1][2]

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To determine the stability of this compound in DMSO under specific storage conditions over time.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate mobile phases and column for analysis

  • Autosampler vials

Procedure:

  • Time Zero (T0) Sample: Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration for HPLC or LC-MS analysis. This will serve as your baseline (100% integrity) sample.[6][7]

  • Storage: Store the remaining aliquots of the stock solution at the desired temperature (e.g., -20°C).

  • Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from storage.

  • Sample Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a sample for analysis by diluting it to the same concentration as the T0 sample.

  • Data Acquisition: Analyze the T0 and time-point samples using a validated HPLC or LC-MS method. The method should be able to separate this compound from any potential degradants.

  • Data Analysis: Compare the peak area of the this compound in the time-point samples to the peak area of the T0 sample. Calculate the percentage of the compound remaining at each time point.[7]

Data Presentation:

Time PointStorage Condition% this compound Remaining (relative to T0)
T0-100%
1 Week-20°CExample: 99.5%
2 Weeks-20°CExample: 98.9%
1 Month-20°CExample: 97.2%
3 Months-20°CExample: 95.1%

Note: The values in the table are for illustrative purposes only and should be replaced with actual experimental data.

Visualizations

Tyk2_Signaling_Pathway cluster_nucleus Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Caption: Tyk2 Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow Prep Prepare 10 mM This compound in DMSO T0 Analyze T0 Sample (HPLC/LC-MS) Prep->T0 Store Store Aliquots at -20°C Prep->Store Compare Compare Tx to T0 (Calculate % Remaining) T0->Compare Time Retrieve Aliquot at Time Point (Tx) Store->Time Analyze Analyze Tx Sample (HPLC/LC-MS) Time->Analyze Analyze->Compare

References

Troubleshooting Tyk2-IN-18 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyk2-IN-18. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on insolubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). Is this expected?

A1: Yes, this is expected. This compound, like many small molecule kinase inhibitors, is predicted to have low intrinsic solubility in aqueous solutions. Direct dissolution in aqueous buffers will likely be unsuccessful and may result in precipitation or an inaccurate final concentration.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q3: My this compound powder is not fully dissolving even in DMSO. What should I do?

A3: If you observe particulates after adding DMSO and vortexing, you can try the following to aid dissolution:

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

  • Ensure Anhydrous DMSO: Absorbed moisture in DMSO can significantly reduce the solubility of hydrophobic compounds. Always use fresh, high-purity, anhydrous DMSO.

Q4: When I dilute my DMSO stock solution of this compound into my aqueous experimental medium, a precipitate forms. How can I prevent this?

A4: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. To prevent this:

  • Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally ≤0.5% and not exceeding 1%. High concentrations of DMSO can be cytotoxic or cause other off-target effects in cellular assays.

  • Prepare Intermediate Dilutions: For very high final dilutions, consider making an intermediate dilution of your stock in the aqueous buffer.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[1] By inhibiting Tyk2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammation and immune responses.[1]

Data Presentation

Table 1: Solubility of a Reference Tyk2 Inhibitor (BMS-986202)

SolventConcentrationMethodNotes
DMSO250 mg/mLIn VitroUltrasonic assistance may be needed.
10% DMSO in Corn Oil≥ 2.08 mg/mLIn VivoFor oral administration formulations.

Disclaimer: This data is for the related compound BMS-986202 and should be used as a reference only. It is strongly recommended to perform your own solubility tests for this compound in your specific experimental setup.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions of this compound

This protocol outlines the recommended procedure for dissolving this compound and preparing working solutions for typical in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO: a. Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation. b. Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 418.44 g/mol ). d. Add the calculated volume of anhydrous DMSO to the powder. e. Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained. f. If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes. g. Aliquot the 10 mM stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. h. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

2. Preparation of a Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. To achieve a final concentration of 10 µM, a 1:1000 dilution is required. c. Vigorously vortex or stir your aqueous cell culture medium. d. While the medium is being mixed, slowly add the required volume of the 10 mM DMSO stock solution (e.g., 1 µL of stock per 1 mL of medium). e. Continue to mix for another 30-60 seconds to ensure homogeneity. f. Visually inspect the working solution for any signs of precipitation. g. This working solution is now ready for use in your experiment. Ensure the final DMSO concentration is compatible with your assay (in this example, 0.1%).

Mandatory Visualizations

Signaling Pathway

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK JAK1 or JAK2 Receptor->JAK Tyk2->JAK 3. Trans-phosphorylation STAT STAT Tyk2->STAT 4. Phosphorylation JAK->Tyk2 JAK->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Gene Gene Transcription pSTAT_dimer->Gene 6. Nuclear Translocation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Tyk2-mediated JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow

Troubleshooting_Workflow start Start: this compound Powder add_dmso Add anhydrous DMSO to create 10 mM stock start->add_dmso dissolved_q Is the solution clear? add_dmso->dissolved_q yes_dissolved Yes dissolved_q->yes_dissolved no_dissolved No dissolved_q->no_dissolved stock_ready Stock Solution Ready (Store at -80°C) yes_dissolved->stock_ready troubleshoot Troubleshoot: 1. Vortex vigorously 2. Sonicate (5-10 min) 3. Gentle warming (37°C) no_dissolved->troubleshoot troubleshoot->add_dmso dilute Dilute stock into aqueous buffer (while vortexing) stock_ready->dilute precipitate_q Does a precipitate form? dilute->precipitate_q no_precipitate No precipitate_q->no_precipitate yes_precipitate Yes precipitate_q->yes_precipitate end Working Solution Ready no_precipitate->end optimize Optimize: 1. Ensure rapid mixing 2. Lower final concentration 3. Keep final DMSO ≤0.5% yes_precipitate->optimize optimize->dilute

Troubleshooting workflow for this compound solubility issues.

References

How to minimize Tyk2-IN-18 cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tyk2-IN-18 in long-term experiments. The focus is on minimizing potential cytotoxicity to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 is a critical component of the signaling pathways for several cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β). These cytokines are pivotal in immune responses and are implicated in various autoimmune and inflammatory diseases. By inhibiting Tyk2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response. It has been reported that this compound also inhibits the pseudokinase domain of JAK2 (JAK2-JH2) with a half-maximal inhibitory concentration (IC₅₀) of less than 10 nM.

Q2: What are the potential causes of cytotoxicity with this compound in long-term cell culture?

While specific cytotoxicity data for this compound is not extensively published, cytotoxicity with small molecule kinase inhibitors in long-term culture can generally arise from:

  • On-target toxicity: Prolonged inhibition of the Tyk2 signaling pathway may interfere with normal cellular processes in certain cell types, leading to apoptosis or growth arrest.

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended cytotoxic effects.

  • Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at concentrations above 0.1-0.5% in long-term culture.

  • Compound instability: Degradation of the inhibitor over time in culture medium can lead to the formation of toxic byproducts.

  • High inhibitor concentration: Using concentrations significantly above the effective range can induce non-specific cytotoxicity.

Q3: How should I prepare and store this compound to maintain its integrity?

Proper handling and storage are crucial for the efficacy and stability of small molecule inhibitors.

ParameterRecommendation
Solvent High-purity, anhydrous DMSO is recommended for preparing stock solutions.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium.
Storage of Stock Solution Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Working Dilutions Prepare fresh dilutions in culture medium immediately before each experiment. Do not store the inhibitor in culture medium for extended periods.

Troubleshooting Guides

Issue 1: High levels of cell death observed after long-term treatment with this compound.

Possible CauseTroubleshooting Steps
Inhibitor concentration is too high. Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations and identify the lowest concentration that achieves the desired biological effect with minimal impact on cell viability.
Prolonged, continuous exposure is toxic. Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) or reducing the overall duration of the experiment if feasible.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as the highest inhibitor dose.
Cell line is particularly sensitive. If possible, test the inhibitor on a different, more robust cell line to determine if the cytotoxicity is cell-type specific.
Compound degradation. Use freshly prepared working solutions for each media change. Ensure proper storage of the stock solution.

Issue 2: Inconsistent results or loss of inhibitory effect over time.

Possible CauseTroubleshooting Steps
Inhibitor degradation in culture medium. Increase the frequency of media changes with freshly prepared inhibitor to maintain a consistent effective concentration.
Inaccurate pipetting of viscous stock solution. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
Cellular adaptation or development of resistance. This is a complex biological issue. Consider analyzing the expression levels of Tyk2 and downstream signaling components over the course of the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol helps establish the ideal concentration range of this compound for long-term experiments by assessing its impact on cell viability over a shorter duration.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.

  • Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned long-term experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Plot the cell viability (%) against the inhibitor concentration to determine the concentration range that does not significantly reduce cell viability.

Protocol 2: Assessing Apoptosis Induction by this compound using Caspase-Glo® 3/7 Assay

This protocol can be used to specifically measure the induction of apoptosis (programmed cell death) as a potential mechanism of cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations as determined from the viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubation: Incubate for the desired treatment duration.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.

  • Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus, induction of apoptosis.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_jak JAK Activation cluster_stat STAT Signaling cluster_nucleus Nuclear Events Cytokine IL-12, IL-23, Type I IFN Receptor Receptor Subunits Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Recruitment & Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner Recruitment & Activation STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition

Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.

Unexpected results with Tyk2-IN-18 in Jurkat cells

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for troubleshooting unexpected results with Tyk2-IN-18 in Jurkat cells.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when using the TYK2 inhibitor, this compound, in Jurkat cells.

Disclaimer: this compound is representative of a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). The guidance provided is based on the known mechanisms of similar TYK2 inhibitors and general principles of kinase inhibitor use in cell culture.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound, its target pathway, and the Jurkat cell model.

Q1: What is the mechanism of action for this compound? A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike traditional ATP-competitive inhibitors that bind to the highly conserved catalytic domain (JH1), allosteric inhibitors like this compound bind to the regulatory pseudokinase domain (JH2).[1][2] This binding locks the protein in an inactive conformation, preventing the activation of the kinase domain and subsequent downstream signaling.[3][4]

Q2: What is the TYK2 signaling pathway and its role in Jurkat cells? A2: TYK2 is a member of the Janus kinase (JAK) family and is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokine receptors to the nucleus.[5][6] In Jurkat cells, a T-cell leukemia line, TYK2 is involved in signaling cascades initiated by cytokines such as Type I interferons (IFN-α/β), IL-10, IL-12, and IL-23.[7][8][9][10] Upon cytokine binding, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins.[11] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune responses, cell proliferation, and survival.[12][13] In many T-cell acute lymphoblastic leukemia (T-ALL) cell lines, including Jurkat, a TYK2-STAT1-BCL2 pathway is essential for cell survival.[7]

Q3: What are the expected on-target effects of this compound in Jurkat cells? A3: The primary expected effect is the inhibition of cytokine-induced STAT phosphorylation. For example, treatment with this compound should block IFN-α-induced phosphorylation of STAT1 or IL-10-induced phosphorylation of STAT3.[7][14] As the TYK2 pathway is critical for the survival of these cells, another expected outcome is a reduction in cell viability and proliferation, potentially through the downregulation of anti-apoptotic proteins like BCL2.[7]

Q4: How should I prepare and store this compound stock solutions? A4: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[15] To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots at -20°C or -80°C.[15]

Q5: What are the best practices for culturing Jurkat cells for these experiments? A5: Jurkat cells are a suspension T-lymphoblastoid cell line.

  • Medium: Culture in RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics.[16][17]

  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Cell Density: Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL to ensure exponential growth and prevent stress from overcrowding.[16]

  • Passaging: Split cells when the density approaches 8 x 10⁵ cells/mL.

  • Troubleshooting: Excessive clumping can be managed by maintaining optimal density and gentle pipetting. High levels of cell debris may indicate apoptosis or nutrient depletion, requiring a medium refresh.[16]

II. Troubleshooting Guides

This section provides solutions to common unexpected results encountered during experiments with this compound in Jurkat cells.

Problem 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., pSTAT)

Q: I'm not seeing the expected decrease in cytokine-induced STAT phosphorylation after treating my Jurkat cells with this compound. What could be wrong?

A: This is a common issue that can stem from several factors related to the inhibitor, the cells, or the experimental setup. Many compounds that show high potency in biochemical assays fail to perform as expected in cell-based assays.[18]

Potential Cause Recommended Solution & Troubleshooting Steps
Inhibitor Instability/Degradation The compound may be degrading in the cell culture medium over the experiment's duration.[15] Solution: Perform a time-course experiment. Consider refreshing the medium with a new inhibitor for long-term experiments (>24 hours).[15]
Incorrect Inhibitor Concentration The concentration used may be too low to achieve significant target inhibition in a cellular context. Solution: Perform a dose-response experiment to determine the IC₅₀ for your specific experimental conditions and endpoint.[15][19]
Poor Cell Permeability The inhibitor may not be effectively entering the cells to reach its intracellular target. Solution: Review the physicochemical properties of this compound. If permeability is a known issue, consider using a different inhibitor or a specialized delivery vehicle, though this is less common for modern inhibitors.
Suboptimal Cytokine Stimulation The cytokine used to activate the pathway may not be potent enough, leading to a weak baseline signal that makes it difficult to observe inhibition. Solution: Titrate your cytokine to determine the optimal concentration that gives a robust and consistent pSTAT signal without causing toxicity.
Serum Protein Binding Components in the FBS can bind to the inhibitor, reducing its effective (free) concentration in the medium.[15][20] Solution: Test the inhibitor's efficacy in both serum-containing and serum-free media to assess the impact of serum. You may need to use a higher inhibitor concentration in serum-containing media.
Cell Health and Passage Number Jurkat cells at very high passage numbers or in poor health may respond differently to stimuli and inhibitors. Solution: Use Jurkat cells at a low passage number from a reputable source (e.g., ATCC). Ensure cell viability is >95% before starting the experiment.
Problem 2: High Cellular Toxicity at Expected Effective Concentrations

Q: this compound is causing significant Jurkat cell death at concentrations where I expect to see specific pathway inhibition. How can I fix this?

A: Distinguishing between on-target toxicity (due to inhibiting a pro-survival pathway) and off-target toxicity is crucial.

Potential Cause Recommended Solution & Troubleshooting Steps
On-Target Toxicity The TYK2-STAT1 pathway is known to be essential for the survival of some T-ALL cell lines.[7] Therefore, inhibiting it is expected to reduce viability. Solution: This is an expected outcome. To study the mechanism of inhibition without immediate cell death, use shorter treatment durations (e.g., 1-4 hours) for signaling pathway analysis (like pSTAT Western blots).
Off-Target Toxicity At higher concentrations, the inhibitor may affect other essential kinases or cellular pathways.[19] Even highly selective inhibitors can have off-target effects.[1] Solution: 1. Titrate the inhibitor: Determine the lowest effective concentration that inhibits TYK2 signaling without causing widespread, rapid cell death.[19] 2. Use a structurally unrelated inhibitor: Confirm the phenotype with a different selective TYK2 inhibitor. If the effect persists, it is more likely on-target.[19]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[15] Solution: Ensure the final DMSO concentration in your culture medium is consistent across all samples (including the "vehicle" control) and is typically kept below 0.1%.
Problem 3: Unexpected Inhibition of Other JAK/STAT Pathways

Q: I'm observing inhibition of pathways I thought were TYK2-independent (e.g., IL-6 signaling via JAK1/JAK2). Is this compound not as selective as claimed?

A: While allosteric inhibitors offer improved selectivity over ATP-competitive ones, cross-reactivity can still occur, especially at high concentrations.[2][4]

| Selectivity Profile of Representative TYK2 Allosteric Inhibitor (Deucravacitinib) [4] | | :--- | :--- | | Kinase | Selectivity Fold vs. TYK2 (IC₅₀) | | JAK1 | >100x | | JAK2 | >2000x | | JAK3 | >100x | Note: This data is for Deucravacitinib and serves as an example of high selectivity for a TYK2 allosteric inhibitor. The profile for this compound may vary.

Potential Cause Recommended Solution & Troubleshooting Steps
High Inhibitor Concentration At concentrations significantly above the IC₅₀ for TYK2, the inhibitor may begin to engage the pseudokinase domains of other JAKs, such as JAK1.[1] Solution: Re-run the experiment using a lower, more selective concentration of this compound. Stick to concentrations that are 1x to 10x the IC₅₀ for TYK2 inhibition.
Pathway Crosstalk Cytokine signaling pathways are complex and can have crosstalk.[10] While a pathway is primarily mediated by certain JAKs, others can play minor or conditional roles. Solution: Carefully map the specific pathway you are studying. Use specific cytokine stimuli (e.g., IL-6 for JAK1/2, IL-12 for TYK2/JAK2) to dissect the effects.[21]

III. Experimental Protocols

Protocol 1: Western Blot for Assessing Inhibition of STAT Phosphorylation

This protocol is designed to assess the phosphorylation status of a specific STAT protein in Jurkat cells following cytokine stimulation and inhibitor treatment.

  • Cell Culture and Plating:

    • Culture Jurkat cells to a density of approximately 5-8 x 10⁵ cells/mL.

    • Seed 1-2 x 10⁶ cells per well in a 6-well plate in complete RPMI-1640 medium.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of this compound in culture medium.

    • Add the desired final concentrations of this compound (or DMSO vehicle control) to the cells.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Cytokine Stimulation:

    • Add the appropriate cytokine (e.g., 100 ng/mL IFN-α to stimulate pSTAT1) to each well.

    • Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized beforehand).

  • Cell Lysis:

    • Quickly transfer the cells to a 1.5 mL microcentrifuge tube.

    • Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated STAT protein (e.g., anti-pSTAT1) and total STAT protein (e.g., anti-STAT1) as a loading control. A housekeeping protein like GAPDH or β-actin should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Plating:

    • Plate Jurkat cells in a white-walled, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound.

    • Add the desired final concentrations of the inhibitor (and DMSO control) to the wells.

    • Include wells with medium only (no cells) for background measurement.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background (medium only) from all experimental values.

    • Normalize the data to the vehicle control (DMSO-treated cells) to calculate the percentage of viability.

IV. Visualizations

Signaling and Experimental Workflow Diagrams

TYK2_STAT_Pathway Receptor Cytokine Receptor (e.g., IFNAR, IL-12R) TYK2_inactive TYK2 (inactive) JAK_partner JAK Partner (e.g., JAK1/JAK2) TYK2_active TYK2 (active) Receptor->TYK2_active 2. Activation Cytokine Cytokine (e.g., IFN-α, IL-12) Cytokine->Receptor STAT_inactive STAT (latent) TYK2_active->STAT_inactive 3. Phosphorylation STAT_active pSTAT STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Immune Response, Survival) Nucleus->Gene 6. Regulation Tyk2_IN_18 This compound Tyk2_IN_18->TYK2_active Inhibition

Caption: Canonical TYK2-STAT signaling pathway and point of inhibition.

Experimental_Workflow cluster_endpoints Assess Endpoints start Start culture Culture Jurkat Cells (Density: 5-8e5 cells/mL) start->culture pretreat Pre-treat with this compound (Dose-response) or Vehicle (1-2 hours) culture->pretreat stimulate Stimulate with Cytokine (e.g., IFN-α) (15-30 min) pretreat->stimulate viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) (24-72 hours) pretreat->viability_assay For Viability Studies lysis Cell Lysis stimulate->lysis western Western Blot (pSTAT / Total STAT) lysis->western analyze Data Analysis (Calculate IC₅₀ / % Viability) western->analyze viability_assay->analyze end End analyze->end

Caption: Workflow for assessing this compound efficacy in Jurkat cells.

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Validating Tyk2-IN-18 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Tyk2-IN-18, a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike ATP-competitive inhibitors that bind to the highly conserved active site (the JH1 domain), this compound binds to the regulatory pseudokinase (JH2) domain.[1][2] This binding stabilizes an inactive conformation of TYK2, preventing the activation of its kinase domain and subsequent downstream signaling.[3][4] This allosteric mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3).[5][6]

Q2: How can I confirm that this compound is engaging its target in my cells?

A2: Target engagement can be validated through two main approaches:

  • Indirect (Functional) Assays: Measuring the inhibition of downstream signaling events. The most common method is to use Western Blot or flow cytometry to detect a decrease in the phosphorylation of STAT proteins (e.g., pSTAT3, pSTAT4) following cytokine stimulation (e.g., IL-23, IL-12).[3][7]

  • Direct Biophysical Assays: Directly measuring the physical interaction between this compound and the TYK2 protein within the cell. Key technologies for this include the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[8][9][10] These methods confirm that the compound is binding to its intended target in a physiological context.[11]

Q3: What are the key signaling pathways I should expect this compound to inhibit?

A3: TYK2 is a critical mediator for a specific set of cytokine receptors.[12][13] Therefore, this compound is expected to primarily inhibit signaling from:

  • IL-23: Signals through TYK2 and JAK2, leading to the phosphorylation of STAT3.[12][14] This pathway is crucial for the function of Th17 cells.[15]

  • IL-12: Also signals via a TYK2/JAK2 heterodimer, but primarily results in the phosphorylation of STAT4.[14][16] This is essential for Th1 cell differentiation.[12]

  • Type I Interferons (IFN-α, IFN-β): Signal through TYK2 and JAK1, leading to the phosphorylation of STAT1 and STAT2.[16][17]

By assessing the phosphorylation status of these specific STATs in response to their corresponding cytokines, you can functionally validate TYK2 inhibition.

Quantitative Data Summary

The following tables provide representative data for a selective, allosteric TYK2 inhibitor, which can be used as a benchmark for evaluating this compound.

Table 1: Kinase Selectivity Profile of a Representative Allosteric TYK2 Inhibitor (Deucravacitinib)

Kinase TargetDomainIC50 (nM)Selectivity vs. TYK2 (fold)
TYK2 JH2 ~1 -
JAK1JH2>100>100
JAK2JH2>2000>2000
JAK3JH2>100>100

Data compiled from cell-based assays.[6]

Table 2: Example IC50 Values for Inhibition of Cytokine-Induced pSTAT Signaling

Cytokine StimulusSignaling PairMeasured EndpointCell TypeRepresentative IC50 (nM)
IL-23TYK2 / JAK2pSTAT3Human T-cells5.0 - 8.0
IL-12TYK2 / JAK2pSTAT4Human PBMCs~15
IFN-αTYK2 / JAK1pSTAT1Human T-cells25 - 30
IL-15JAK1 / JAK3pSTAT5Mouse Leukocytes>10,000

Data represent typical values for potent, selective allosteric TYK2 inhibitors.[4][17]

Signaling Pathways and Experimental Workflows

Caption: Core TYK2-mediated signaling pathways inhibited by this compound.

Caption: General experimental workflow for validating this compound target engagement.

Troubleshooting Guide

Problem 1: I'm not seeing any inhibition of STAT phosphorylation after treating with this compound.

This is a common issue that can arise from multiple factors related to the inhibitor, the cell system, or the assay protocol itself.

Caption: Troubleshooting logic for failure to observe pSTAT inhibition.

Possible Causes & Solutions:

  • Inhibitor Inactivity:

    • Cause: Compound degradation from improper storage or multiple freeze-thaw cycles.[18]

    • Solution: Use a fresh aliquot of this compound and prepare new serial dilutions for each experiment. Ensure the compound is fully dissolved in DMSO before diluting in media.[18]

  • Insufficient Target Engagement Time:

    • Cause: The inhibitor did not have enough time to enter the cells and bind to TYK2 before cytokine stimulation.

    • Solution: Pre-incubate the cells with this compound for at least 1-2 hours before adding the cytokine.[5][19]

  • Suboptimal Cytokine Stimulation:

    • Cause: The cytokine concentration may be too high (saturating the signal) or too low (weak signal). The cytokine itself may have lost activity.

    • Solution: Perform a dose-response curve for the cytokine to determine the optimal concentration (typically EC50 to EC80).[18] Always include a "cytokine-only" positive control to ensure the pathway is being activated.

  • Issues with Western Blot Protocol:

    • Cause: Inefficient cell lysis, phosphatase activity degrading the pSTAT signal, or suboptimal antibody performance.

    • Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors.[20] Validate your phospho-STAT antibody and optimize its concentration. After blotting for pSTAT, re-probe the membrane for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.[3]

Problem 2: My Cellular Thermal Shift Assay (CETSA) is not showing a thermal shift.

  • Possible Causes & Solutions:

    • Cause: The heating temperature is not optimal for detecting TYK2 denaturation.

    • Solution: First, perform a temperature-gradient CETSA (Tagg curve) in the absence of the inhibitor to determine the precise melting temperature of TYK2 in your cell line.[9] The optimal temperature for the isothermal experiment (with inhibitor) will be on the slope of this curve.

    • Cause: Insufficient inhibitor concentration or incubation time.

    • Solution: Ensure cells are incubated with a sufficiently high concentration of this compound (e.g., 1-10 µM) for at least one hour to maximize target occupancy.[9]

    • Cause: Low abundance of the target protein or poor antibody quality.

    • Solution: Ensure your cell line expresses sufficient levels of endogenous TYK2. Use a highly specific and validated antibody for the Western blot detection step.[10]

Detailed Experimental Protocols

Protocol 1: Western Blot for IL-23-Induced STAT3 Phosphorylation

  • Cell Plating: Plate human T-cells (e.g., Kit225) or PBMCs in appropriate media at a density that allows for robust signaling (e.g., 1-2 x 10^6 cells/mL).[4]

  • Inhibitor Treatment: Prepare serial dilutions of this compound. Pre-treat cells with the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.[3]

  • Cytokine Stimulation: Add recombinant human IL-23 to a final concentration of 10-20 ng/mL. Incubate for 15-30 minutes at 37°C.[4]

  • Cell Lysis: Immediately place cells on ice. Pellet cells by centrifugation, wash once with ice-cold PBS, and lyse with RIPA buffer supplemented with fresh phosphatase and protease inhibitors.[3][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins on an 8-10% polyacrylamide gel and transfer to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[3]

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.[19]

  • Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.[9]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9][21] For isothermal analysis, heat all samples at a single pre-determined temperature (e.g., 52°C).

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[10]

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble TYK2 remaining in each sample by Western blot. A positive result is indicated by more soluble TYK2 remaining in the inhibitor-treated sample compared to the vehicle control at elevated temperatures.[21]

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

Note: This assay requires specialized reagents, including a NanoLuc®-TYK2 fusion vector and a fluorescent tracer.

  • Transfection: Transfect HEK293 cells with the TYK2-NanoLuc® Fusion Vector.[8]

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into 96-well plates.[22]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.[23]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[24] Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtering wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the BRET signal with increasing concentrations of this compound indicates that the inhibitor is displacing the tracer and engaging the TYK2 target.[22]

References

Technical Support Center: Tyk2-IN-18 & Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tyk2-IN-18 in fluorescence-based assays. This resource provides guidance for identifying and mitigating potential assay interference, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small-molecule inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and is a crucial mediator of cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[1] These pathways are integral to immune and inflammatory responses.[1] this compound, like other selective Tyk2 inhibitors, likely targets either the catalytic (JH1) domain or the allosteric pseudokinase (JH2) domain to block downstream signaling and activation of STAT proteins.[2]

Q2: What are the common ways a small molecule like this compound can interfere with fluorescence assays?

Small molecules can interfere with fluorescence-based assays through several mechanisms, potentially leading to false-positive or false-negative results. The most common types of interference include:

  • Autofluorescence: The compound itself emits light at or near the excitation and emission wavelengths used in the assay, leading to an artificially high signal.

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore. This "inner filter effect" reduces the detected signal, potentially masking true inhibition or activity.

  • Light Scatter: The compound may have poor solubility and precipitate in the assay buffer, especially at high concentrations. These particles can scatter light, leading to inconsistent and erroneous readings by the plate reader.

  • Chemical Reactivity: The compound may react directly with assay components like the fluorophore, substrate, or enzyme, altering their properties.

  • Nonspecific Inhibition: At higher concentrations, some compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition of the target enzyme.

Q3: My assay shows a dose-dependent change in signal with this compound, even in my no-enzyme control. What does this mean?

This is a strong indicator of assay interference. A dose-dependent signal change in the absence of the target enzyme (Tyk2) suggests that this compound is directly affecting the fluorescence readout. This could be due to the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the signal of your fluorescent probe. It is crucial to perform control experiments to identify the specific type of interference.

Q4: How can I determine if this compound is autofluorescent at my assay's wavelengths?

To check for autofluorescence, you should run a control experiment where you measure the fluorescence of this compound in the assay buffer across the same concentration range used in your main experiment, but without any of the assay's fluorescent reagents (e.g., fluorescent substrate, tracer, or antibody). A concentration-dependent increase in signal indicates that this compound is autofluorescent.

Q5: What is an orthogonal assay and why is it recommended?

An orthogonal assay is a follow-up experiment that uses a different detection method or principle to confirm the results of the primary assay. For example, if you identify this compound as a hit in a fluorescence-based assay, you could use a label-free method like a mobility shift assay or a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) to confirm its inhibitory activity. This helps to ensure that the observed activity is genuine and not an artifact of the initial assay format.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal or High Background in a Fluorescence Intensity Assay

Possible Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

start Start: High Background Signal Observed check_compound Run Control: Serial dilution of this compound in assay buffer (no fluorophore). start->check_compound measure Measure fluorescence at assay excitation/emission wavelengths. check_compound->measure is_autofluorescent Is there a dose-dependent increase in signal? measure->is_autofluorescent autofluorescent Conclusion: this compound is autofluorescent. is_autofluorescent->autofluorescent Yes not_autofluorescent Conclusion: Autofluorescence is not the primary issue. Investigate other causes (e.g., contaminated buffer). is_autofluorescent->not_autofluorescent No mitigate Mitigation Strategies autofluorescent->mitigate subtract 1. Background Subtraction: Subtract signal from 'compound-only' wells from experimental wells. mitigate->subtract change_wl 2. Change Wavelengths: Use a red-shifted fluorophore to avoid the compound's emission spectrum. mitigate->change_wl change_assay 3. Use Orthogonal Assay: Confirm hits with a non-fluorescence based method (e.g., Luminescence). mitigate->change_assay

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Lower Than Expected Signal or Potent Inhibition at High Compound Concentrations Only

Possible Cause: Fluorescence Quenching or Compound Aggregation.

Troubleshooting Workflow:

start Start: Low Signal or Steep Dose-Response Curve check_quenching Run Quenching Control: Serial dilution of this compound with fluorophore only (no enzyme). start->check_quenching is_quenching Is there a dose-dependent decrease in signal? check_quenching->is_quenching quenching Conclusion: this compound is quenching the fluorophore. is_quenching->quenching Yes check_aggregation Run Aggregation Control: Repeat assay with 0.01% Triton X-100. Check for precipitation. is_quenching->check_aggregation No is_aggregation Is the IC50 shifted significantly? Is precipitation visible? check_aggregation->is_aggregation aggregation Conclusion: Compound aggregation is causing non-specific inhibition. is_aggregation->aggregation Yes no_issue Conclusion: Interference is unlikely. Re-evaluate primary data and reagent integrity. is_aggregation->no_issue No

Caption: Troubleshooting workflow for signal loss.

Quantitative Data Summary

Disclaimer: Specific experimental data for this compound is not publicly available. The following table provides hypothetical, yet realistic, data to illustrate how to summarize and interpret results from troubleshooting experiments.

Assay TypeTargetExpected IC50 (nM)Observed AnomalyPossible Cause
Primary Assay (TR-FRET) Recombinant Human Tyk25IC50 = 10 nMMild interference.
Autofluorescence Control NoneN/ASignal increases with [this compound]Compound is autofluorescent.
Quenching Control Fluorophore onlyN/ASignal decreases with [this compound]Compound quenches the fluorophore.
Aggregation Control (+Triton) Recombinant Human Tyk25IC50 = 6 nMMinimal effect from aggregation.
Orthogonal Assay (Kinase-Glo®) Recombinant Human Tyk26N/AConfirms on-target activity.

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

This protocol determines if this compound is intrinsically fluorescent at the wavelengths used in your primary assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (same as used in the primary kinase assay)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of this compound in assay buffer. The concentration range should match that used in your primary assay (e.g., 100 µM to 1 nM). Include "buffer only" wells as a negative control.

  • Plate Layout: Add the diluted compound solutions to the wells of the 384-well plate.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as your primary assay.

  • Detection: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings from your primary assay.

  • Data Analysis: Subtract the average signal of the "buffer only" wells from all other wells. Plot the resulting fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol provides a general framework for a TR-FRET assay to measure this compound activity.

Materials:

  • Recombinant Tyk2 enzyme

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET Kinase Assay Buffer

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-APC)

  • This compound serial dilutions

  • Stop/Detection Buffer (containing EDTA)

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of 4x this compound serial dilutions to the assay plate wells.

    • Add 5 µL of 2x Tyk2 enzyme solution.

    • Initiate the reaction by adding 2.5 µL of 4x substrate/ATP mixture.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection:

    • Add 5 µL of 4x Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK Receptor->JAK 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT 3. Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Inhibitor This compound Inhibitor->TYK2 Inhibition DNA DNA pSTAT_dimer->DNA 5. Translocation & DNA Binding Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 6. Regulation

Caption: Simplified TYK2 signaling pathway and point of inhibition.

References

Technical Support Center: Improving Reproducibility of Tyk2-IN-18 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving the potent and selective Tyk2 inhibitor, Tyk2-IN-18. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] It functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of Tyk2. This binding event stabilizes an inactive conformation of the kinase, preventing the activation of the catalytic (JH1) domain and subsequently blocking downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons.[2][3][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily utilized in immunology and inflammation research to dissect the roles of the Tyk2 signaling pathway in various physiological and pathological processes. It is a valuable tool for studying autoimmune diseases, inflammatory conditions, and certain cancers where the IL-12, IL-23, or Type I interferon pathways are implicated.[2][4][5]

Q3: What is the reported potency of this compound?

A3: this compound is a highly potent inhibitor, with a reported IC50 of less than 10 nM for the JAK2-JH2 domain in biochemical assays.[1]

Q4: Are there known off-target effects for this compound?

A4: While this compound is designed to be selective for Tyk2, like all small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. For instance, at high concentrations, some activity against the JAK1 pseudokinase domain might be observed.[3]

Q5: What are the best practices for storing this compound?

A5: For long-term stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Possible Cause: this compound, like many kinase inhibitors, has low aqueous solubility.[6] Direct dissolution in aqueous buffers is often challenging and can lead to precipitation, especially when diluting a concentrated DMSO stock.

Troubleshooting Steps:

  • Proper Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[6]

  • Working Solution Preparation:

    • When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[6]

    • Avoid preparing large volumes of diluted aqueous solutions that will be stored for extended periods. Prepare fresh dilutions for each experiment.

  • Solvent and Buffer Considerations:

    • Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.

    • If solubility issues persist, consider the use of a surfactant like Pluronic F-68 or a cyclodextrin (B1172386) in your buffer, after validating their compatibility with your assay.

Issue 2: High Variability in Cellular Assay Results

Possible Cause: Inconsistent results in cell-based assays can arise from multiple factors, including inhibitor precipitation, cell health, and assay conditions.

Troubleshooting Steps:

  • Confirm Inhibitor Bioavailability:

    • Visually inspect your final working solutions for any signs of precipitation before adding them to the cells.

    • Perform a dose-response curve in every experiment to ensure the inhibitor is active and to monitor for shifts in potency.

  • Standardize Cell Culture Conditions:

    • Use cells with a consistent and low passage number.

    • Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

    • Serum concentration in the culture medium can affect inhibitor potency by protein binding. Maintain a consistent serum percentage across all experiments.

  • Optimize Assay Protocol:

    • Optimize the stimulation time with the cytokine (e.g., IL-12, IFN-α) and the pre-incubation time with this compound.

    • Ensure thorough and gentle mixing when adding reagents to the cells.

Issue 3: Discrepancies Between Biochemical and Cellular Potency

Possible Cause: It is common for the IC50 value determined in a biochemical (enzymatic) assay to be lower than the EC50 value from a cell-based assay. This can be due to factors like cell membrane permeability, intracellular ATP concentration, and protein binding.

Troubleshooting Steps:

  • Evaluate Cell Permeability: If you suspect poor cell penetration, consider using cell lines with known differences in drug transporter expression or performing uptake studies.

  • Consider ATP Competition: In cellular environments, the high concentration of ATP can compete with ATP-competitive inhibitors. While this compound is an allosteric inhibitor, its mechanism can still be influenced by the conformational state of the enzyme, which is affected by ATP binding.

  • Assess Protein Binding: The presence of serum proteins in cell culture media can bind to the inhibitor, reducing its free concentration and apparent potency. Consider performing assays in serum-free or low-serum conditions, if compatible with your cells.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Related Tyk2 Inhibitors

CompoundTargetAssay TypeIC50 / Kd (nM)Reference
This compound JAK2-JH2Biochemical< 10[1]
DeucravacitinibTYK2 JH2Biochemical0.2[7]
DeucravacitinibJAK1 JH2Biochemical>1000[2]
PF-06673518human WT TYK2Biochemical29[8]
PF-06673518mouse WT TYK2Biochemical1,407[8]
PF-06673518human IL-12 pSTAT4Cellular64[8]
PF-06673518mouse IL-12 pSTAT4Cellular518[8]
TLL-018JAK1Biochemical4[9]
TLL-018TYK2Biochemical5[9]

Table 2: Pharmacokinetic Parameters of Oral Tyk2 Inhibitors in Humans

CompoundDoseTmax (hr)Cmax (ng/mL)AUC (ng*hr/mL)t1/2 (hr)Reference
PF-0682664730 mg2.0133148011.5[10]
PF-06826647100 mg2.0457569012.8[10]
NDI-03485850 mg2.0713.8--[11]

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for Tyk2

This protocol is adapted from commercially available kits and is intended to determine the affinity of this compound for the Tyk2 kinase.

Materials:

  • Tyk2 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • This compound

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the Tyk2 enzyme and the Eu-anti-Tag antibody in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the diluted this compound to the assay plate. Add 5 µL of the kinase/antibody mixture.

  • Tracer Addition: Add 5 µL of the Kinase Tracer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of IL-12-induced STAT4 Phosphorylation

This protocol outlines a method to measure the cellular potency of this compound in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium + 10% FBS

  • Recombinant human IL-12

  • This compound

  • Fixation/Permeabilization Buffer

  • Phospho-STAT4 antibody (and other cell surface markers for gating)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-12 to the cell suspension to a final concentration of 10 ng/mL and incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT4 antibody and antibodies against cell surface markers (e.g., CD3, CD4) for gating specific cell populations.

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of phospho-STAT4 in the target cell population. Plot the percentage of inhibition relative to the DMSO control against the inhibitor concentration to determine the EC50 value.

Protocol 3: In Vivo Pharmacodynamic Assay in Mice

This protocol describes a common in vivo model to assess the efficacy of Tyk2 inhibitors.[12]

Materials:

  • BALB/c or C57BL/6 mice

  • This compound formulated for oral gavage

  • Recombinant murine IL-12 and IL-18

  • ELISA kit for murine IFN-γ

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Inhibitor Administration: Administer this compound or vehicle control to the mice via oral gavage at the desired doses.

  • Cytokine Challenge: After a specified time post-inhibitor administration (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) injection of recombinant murine IL-12 and IL-18.

  • Blood Collection: At a predetermined time point after the cytokine challenge (e.g., 4-6 hours), collect blood samples via cardiac puncture or another approved method.

  • Serum Analysis: Prepare serum from the blood samples and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the serum IFN-γ levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor_1 Receptor 1 Tyk2 Tyk2 Cytokine_Receptor_1->Tyk2 Activates Cytokine_Receptor_2 Receptor 2 JAK2 JAK2 Cytokine_Receptor_2->JAK2 Activates Cytokine e.g., IL-12, IL-23 Cytokine->Cytokine_Receptor_1 Binds Cytokine->Cytokine_Receptor_2 Binds STAT STAT Tyk2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Allosterically Inhibits

Caption: this compound allosterically inhibits the Tyk2 signaling pathway.

Experimental_Workflow_Cellular_Assay Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Pre_incubate Pre-incubate with This compound Isolate_PBMCs->Pre_incubate Stimulate Stimulate with Cytokine (e.g., IL-12) Pre_incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with anti-pSTAT4 Ab Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for a cellular STAT phosphorylation assay.

Troubleshooting_Logic_Flow Inconsistent_Results Inconsistent Experimental Results Check_Solubility Is the inhibitor fully dissolved? Inconsistent_Results->Check_Solubility Improve_Dissolution Improve dissolution technique (vortex, sonicate) Check_Solubility->Improve_Dissolution No Check_Cell_Health Are cells healthy and low passage? Check_Solubility->Check_Cell_Health Yes Review_Protocol Is the protocol optimized and consistent? Improve_Dissolution->Review_Protocol Standardize_Cells Use consistent cell culture practices Check_Cell_Health->Standardize_Cells No Check_Cell_Health->Review_Protocol Yes Standardize_Cells->Review_Protocol Optimize_Protocol Re-optimize incubation times and concentrations Review_Protocol->Optimize_Protocol No Consistent_Results Consistent Results Review_Protocol->Consistent_Results Yes Optimize_Protocol->Consistent_Results

Caption: A logical flow for troubleshooting inconsistent results.

References

Potential for Tyk2-IN-18 degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for Tyk2-IN-18 degradation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2][3][4] Tyk2 is a crucial component of the signaling pathways for several cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[3][5] These signaling pathways are critical for immune and inflammatory responses.[3][5] this compound likely exerts its inhibitory effect by blocking the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT pathway ultimately leads to a reduction in the expression of pro-inflammatory genes.

Q2: What are the primary reasons for the degradation of a small molecule inhibitor like this compound in cell culture media?

A2: While specific stability data for this compound is not publicly available, the degradation of small molecule inhibitors in cell culture media can generally be attributed to several factors:

  • Hydrolysis: The compound may be inherently unstable in aqueous environments, such as culture media, and can undergo hydrolysis, especially at 37°C.[6]

  • Reaction with Media Components: Certain components within the culture media, like amino acids or vitamins, could react with and degrade the inhibitor.[6]

  • pH Instability: The pH of the culture medium can influence the stability of the compound.[6]

  • Enzymatic Degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize the inhibitor.

  • Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Oxidation: The compound may be susceptible to oxidation.

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: To determine the stability of this compound in your experimental setup, you can perform a time-course experiment and analyze the concentration of the compound over time using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A general protocol for this is provided in the "Experimental Protocols" section below.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C in tightly sealed, amber vials to protect from light.[7] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential degradation of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Inconsistent or weaker than expected biological effect of this compound. Degradation of this compound in the culture medium, leading to a lower effective concentration.- Prepare fresh working solutions of this compound for each experiment.- Reduce the incubation time if experimentally feasible.- Perform a stability study of this compound in your specific culture medium (see Experimental Protocols).- Consider using a more stable, structurally related inhibitor if available.
High variability in results between experimental replicates. Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., temperature, light exposure).- Standardize all experimental parameters, including incubation times and handling procedures.- Protect the compound from light by using amber tubes and minimizing exposure during preparation.- Ensure the stock solution is properly dissolved and vortexed before making dilutions.
Complete loss of inhibitory activity over a long-term experiment (e.g., >48 hours). Significant degradation of this compound over the extended incubation period.- Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24 hours).- Determine the half-life of this compound in your media to establish an appropriate replenishment schedule.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-buffered saline (PBS)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase)

  • 24-well tissue culture plates

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Prepare working solutions of 10 µM this compound by diluting the stock solution in your cell culture medium (with and without serum) and PBS.

  • Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate.

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Collect samples (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile to the collected samples.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Media at 37°C

Time (hours)% Remaining in PBS% Remaining in Medium without Serum% Remaining in Medium with 10% Serum
0100100100
2989592
4969085
8928275
24856550
48754025

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK JAK (e.g., JAK1, JAK2) Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammatory Response) Nucleus->Gene_Expression Induces Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits

Caption: A diagram of the Tyk2 signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability Start Inconsistent or Weak Experimental Results Check_Prep Review Compound Preparation and Storage Start->Check_Prep Stability_Assay Perform Stability Assay (HPLC-MS) Check_Prep->Stability_Assay Preparation OK Recheck_Prep Re-prepare Stock and Working Solutions Check_Prep->Recheck_Prep Issue Found Degradation_Confirmed Is Degradation Significant? Stability_Assay->Degradation_Confirmed Optimize_Protocol Optimize Experimental Protocol Degradation_Confirmed->Optimize_Protocol Yes End Consistent Results Degradation_Confirmed->End No Optimize_Protocol->End Implement Changes: - Fresher Reagents - Shorter Incubation - Replenish Compound Recheck_Prep->Check_Prep

Caption: A workflow for troubleshooting this compound instability.

References

Validation & Comparative

Navigating the Kinase Landscape: A Comparative Selectivity Analysis of Tyk2-IN-18 and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of the selectivity of Tyk2-IN-18 against other prominent Janus kinase (JAK) inhibitors, supported by experimental data and methodologies.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), plays a pivotal role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. While the therapeutic potential of JAK inhibitors is well-established, their clinical application is often nuanced by their selectivity across the four JAK isoforms. Off-target inhibition can lead to undesired side effects, highlighting the critical need for highly selective inhibitors. This guide focuses on comparing the selectivity of this compound, a potent Tyk2 inhibitor, with established JAK inhibitors such as the pan-JAK inhibitor Tofacitinib, the JAK1/2 inhibitor Ruxolitinib, and the preferential JAK1 inhibitor Upadacitinib.

Comparative Selectivity Profile of JAK Inhibitors

The inhibitory activity of this compound and other JAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values against each JAK family member. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values from in vitro enzymatic assays, providing a clear comparison of the selectivity of these compounds.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Tyk2 IC50 (nM)Selectivity Profile
This compound (as "small molecule 18") *39[1]>1000 (over 10-fold selective vs. JAK1/Tyk2)[1]>1000 (over 10-fold selective vs. JAK1/Tyk2)[1]21[1]Selective Tyk2/JAK1
Tofacitinib 112[2]20[2]1[2]-Pan-JAK (preferential for JAK3)
Ruxolitinib 3.3[2]2.8[2]428[3]19[3]JAK1/JAK2
Upadacitinib 431202300[1]4700[1]Preferential JAK1

Note: Specific IC50 data for a compound explicitly named "this compound" was not publicly available at the time of this review. The data presented is for a highly selective dual JAK1/Tyk2 inhibitor, referred to as "small molecule 18" in a peer-reviewed publication, which serves as a representative compound for a Tyk2-selective inhibitor profile.[1]

Visualizing the JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression. The diagram below illustrates this pathway and the points of intervention for different JAK inhibitors.

JAK-STAT Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_nucleus CytokineReceptor Cytokine Receptor JAKs JAKs (JAK1, JAK2, JAK3, Tyk2) CytokineReceptor->JAKs Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT (Dimer) JAKs->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Gene Expression pSTAT->GeneExpression Transcription Regulation Inhibitors JAK Inhibitors Inhibitors->JAKs Tyk2_IN_18 This compound (Tyk2/JAK1) Tyk2_IN_18->JAKs Ruxolitinib Ruxolitinib (JAK1/JAK2) Ruxolitinib->JAKs Upadacitinib Upadacitinib (JAK1 pref.) Upadacitinib->JAKs Tofacitinib Tofacitinib (Pan-JAK) Tofacitinib->JAKs

Caption: The JAK-STAT pathway is inhibited by various compounds targeting specific JAK isoforms.

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to characterize JAK inhibitors.

In Vitro Enzymatic Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against isolated JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.

  • ATP (Adenosine triphosphate).

  • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well microplates.

  • Plate reader for luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these concentrations in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate to each well. Subsequently, add the diluted inhibitor to the designated wells. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add the detection reagent as per the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context, which reflects the functional consequence of JAK inhibition.

Materials:

  • A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).

  • Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, EPO for JAK2).

  • Test inhibitor at various concentrations.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT).

  • Flow cytometer.

Procedure:

  • Cell Culture and Plating: Culture the cells under appropriate conditions. On the day of the experiment, harvest and plate the cells in a 96-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with serially diluted concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a specific cytokine to activate the desired JAK-STAT pathway.

  • Fixation and Permeabilization: After a short incubation period with the cytokine (e.g., 15-30 minutes), fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibody entry.

  • Immunostaining: Stain the cells with a fluorescently labeled antibody targeting the phosphorylated form of the relevant STAT protein.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer to measure the fluorescence intensity of the pSTAT signal in individual cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration. Calculate the percentage of inhibition relative to the cytokine-stimulated control without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a dose-response curve.

Workflow for JAK Inhibitor Selectivity Profiling

The systematic evaluation of a novel JAK inhibitor's selectivity involves a logical progression from initial screening to detailed characterization. The following diagram outlines a typical workflow.

Workflow for JAK Inhibitor Selectivity Profiling Start Start: Novel Compound Enzymatic_Assay In Vitro Enzymatic Assay (IC50 against JAK1, JAK2, JAK3, Tyk2) Start->Enzymatic_Assay Initial_Selectivity Determine Initial Selectivity Profile Enzymatic_Assay->Initial_Selectivity Cell_Based_Assay Cell-Based pSTAT Assay (Functional Inhibition in Cells) Initial_Selectivity->Cell_Based_Assay Promising Selectivity Lead_Optimization Lead Optimization Initial_Selectivity->Lead_Optimization Poor Selectivity Cellular_Selectivity Confirm Cellular Selectivity and Potency Cell_Based_Assay->Cellular_Selectivity Kinome_Scan Broad Kinase Panel Screen (Off-target Effects) Cellular_Selectivity->Kinome_Scan Good Potency & Selectivity Cellular_Selectivity->Lead_Optimization Poor Potency or Selectivity Off_Target_Analysis Analyze Off-Target Inhibition Profile Kinome_Scan->Off_Target_Analysis Off_Target_Analysis->Lead_Optimization Unfavorable Profile End End: Candidate for In Vivo Studies Off_Target_Analysis->End Favorable Profile

Caption: A logical workflow for characterizing the selectivity of a novel JAK inhibitor.

References

A Head-to-Head Comparison of Tyk2-IN-18 and Tofacitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for autoimmune and inflammatory diseases, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of drugs. This guide provides a detailed, head-to-head comparison of the novel, selective Tyrosine Kinase 2 (Tyk2) inhibitor, represented here as Tyk2-IN-18, and the well-established pan-JAK inhibitor, tofacitinib (B832). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct profiles of these two molecules.

Mechanism of Action and Signaling Pathway

Both this compound and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives immune responses and inflammation. However, their mechanisms of action differ significantly in their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyk2.

Tofacitinib is classified as a first-generation pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms.[1] It primarily targets JAK1 and JAK3, with moderate activity against JAK2.[2][3] This broad activity allows it to block the signaling of a wide range of cytokines pivotal in the pathogenesis of autoimmune diseases, including those that signal through JAK1/JAK3 pairs (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and JAK1/JAK2 pairs (e.g., IL-6).[2][4] Tofacitinib binds to the highly conserved ATP-binding site in the kinase (JH1) domain of the JAK enzymes.[5]

This compound , as a representative of selective Tyk2 inhibitors, is designed for high specificity towards Tyk2. This selectivity is often achieved by targeting the pseudokinase (JH2) domain, an allosteric regulatory site, rather than the conserved ATP-binding site targeted by tofacitinib.[6][7] This distinct binding mode is intended to achieve high selectivity for Tyk2 over other JAK family members.[6] The inhibition of Tyk2 primarily affects the signaling of a specific subset of cytokines, namely IL-12, IL-23, and Type I interferons (IFNs).[8][9] These cytokines are central to the differentiation and function of Th1 and Th17 cells, key players in the pathophysiology of various autoimmune diseases like psoriasis and inflammatory bowel disease.[10][11]

Below is a diagram illustrating the points of inhibition for this compound and tofacitinib within the JAK-STAT signaling pathway.

JAK_STAT_Pathway Inhibition Points of this compound and Tofacitinib in the JAK-STAT Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activation JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation JAK3 JAK3 Cytokine_Receptor->JAK3 Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN, IL-6, IL-2) Cytokine->Cytokine_Receptor Binding JAKs JAKs STAT STAT Tyk2->STAT Phosphorylation JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition (less potent) Tofacitinib->JAK3 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (Inflammation, Immune Response) pSTAT->Gene_Expression Transcription Regulation

Figure 1. Inhibition points of this compound and tofacitinib in the JAK-STAT pathway.

Kinase Selectivity Profile

The key differentiator between this compound and tofacitinib lies in their selectivity for the JAK family members. This selectivity has significant implications for their therapeutic window and potential side-effect profiles.

Kinase TargetThis compound (Representative Selective Inhibitor)Tofacitinib
Tyk2 High PotencyModerate to low potency
JAK1 Low to no activityHigh Potency
JAK2 Low to no activityModerate Potency
JAK3 Low to no activityHigh Potency

This table is a qualitative summary based on the described mechanisms of action. Specific IC50 values can vary depending on the assay conditions.

Preclinical studies of selective Tyk2 inhibitors have demonstrated high selectivity for Tyk2 over other JAK kinases.[12][13] In contrast, tofacitinib exhibits potent inhibition of JAK1 and JAK3, with 20- to 100-fold less selectivity for JAK2 and even less for Tyk2.[14]

Head-to-Head Clinical Comparison in Rheumatoid Arthritis

While direct comparative data for a compound named "this compound" is not available, a phase IIa head-to-head clinical trial was conducted comparing the dual JAK1/Tyk2 inhibitor TLL-018 with tofacitinib in patients with active rheumatoid arthritis (RA) who had an inadequate response or intolerance to methotrexate.[15][16][17] The results of this study provide valuable insights into the potential therapeutic advantages of incorporating Tyk2 inhibition.

Endpoint (at Week 12)TLL-018 (20mg BID)TLL-018 (30mg BID)Tofacitinib (5mg BID)
ACR50 Response Rate 65.4%72.0%41.7%
Clinical Remission (DAS28-CRP <2.6) 37.5%57.2%17.4%

*p < 0.05 vs. tofacitinib

These findings suggest that the dual inhibition of JAK1 and Tyk2 by TLL-018 may lead to superior efficacy compared to the broader JAK inhibition profile of tofacitinib in RA patients.[15][16] The authors of the study posited that the additional inhibition of Tyk2 enhances the therapeutic effect.[16]

Safety and Tolerability

In the aforementioned head-to-head study, TLL-018 was generally well-tolerated, with a safety profile consistent with the JAK inhibitor class.[16][17] The most frequently reported treatment-emergent adverse events for both TLL-018 and tofacitinib were hyperlipidemia and respiratory infections.[16][17] Notably, one case of malignancy was reported in the tofacitinib group, and two cases of herpes zoster were observed in the TLL-018 20mg group. No deaths, venous thromboembolism, or major adverse cardiovascular events were reported in the study.[16]

The broader immunosuppressive action of tofacitinib, stemming from its inhibition of multiple JAKs, can increase the risk of infections, changes in blood cell counts, and alterations in lipid profiles.[2][18] The more targeted approach of selective Tyk2 inhibitors is hypothesized to potentially mitigate some of these off-target effects, although long-term safety data are still being gathered.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize and compare JAK inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Inhibition_Assay Workflow for a Biochemical Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (Tyk2, JAK1, etc.) - Substrate (e.g., peptide) - ATP - Test Compound (this compound or Tofacitinib) Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) proportional to kinase activity Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified recombinant JAK enzyme (e.g., Tyk2, JAK1, JAK2, JAK3), a corresponding peptide substrate, and ATP in a kinase buffer.

  • Compound Dilution: Serially dilute the test inhibitor (this compound or tofacitinib) in DMSO and then in the kinase buffer.

  • Assay Plate Preparation: Add the kinase and substrate to the wells of a microtiter plate. Then, add the diluted test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP. This is often done using a luminescence-based assay where the light output is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., NK-92 cells for IL-12/Tyk2 signaling or TF-1 cells for IL-6/JAK1 signaling) under standard conditions.[19]

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 to assess Tyk2 inhibition, IL-6 for JAK1, or EPO for JAK2) for a short period (e.g., 15-30 minutes).[19]

  • Cell Lysis or Fixation/Permeabilization: For Western blotting, lyse the cells to extract proteins. For flow cytometry, fix and permeabilize the cells to allow antibody access to intracellular proteins.

  • Detection:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a STAT protein (e.g., pSTAT4 for IL-12 signaling) and total STAT protein as a loading control.

    • Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently labeled antibody against the phosphorylated STAT protein.

  • Data Analysis: Quantify the levels of phosphorylated STAT relative to the total STAT or as a percentage of the cytokine-stimulated control. Calculate the IC50 value from the dose-response curve.

Conclusion

This compound, as a representative of the emerging class of selective Tyk2 inhibitors, and tofacitinib, a well-established pan-JAK inhibitor, represent two distinct strategies for modulating the JAK-STAT pathway. Tofacitinib's broad inhibition of JAK1, JAK3, and to a lesser extent JAK2, provides efficacy across a range of autoimmune conditions but may be associated with a wider array of systemic side effects. The high selectivity of this compound for Tyk2 offers a more targeted approach, primarily disrupting IL-12, IL-23, and Type I IFN signaling. This specificity holds the promise of a potentially improved safety profile and efficacy in diseases where these specific cytokine pathways are the primary drivers of pathology. The head-to-head clinical data of a dual JAK1/Tyk2 inhibitor against tofacitinib suggests that the inclusion of Tyk2 inhibition may offer enhanced clinical benefits. As more selective Tyk2 inhibitors advance through clinical development, their precise role in the therapeutic armamentarium for immune-mediated diseases will become clearer. Continued research and direct comparative studies will be essential to fully elucidate the relative merits of these different JAK-inhibiting strategies.

References

Comparative Analysis of Tyk2-IN-18 Cross-reactivity with other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Tyk2-IN-18, a potent inhibitor of Tyrosine Kinase 2 (Tyk2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This document summarizes the available data for this compound and provides context by comparing it with other known Tyk2 inhibitors. Detailed experimental methodologies are included to facilitate the replication and validation of these findings.

Introduction to Tyk2 and Kinase Selectivity

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23. These cytokines are pivotal in the immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. Due to the high degree of homology in the ATP-binding site of their kinase domains, achieving selectivity for a single JAK family member is a significant challenge in drug development. Inhibitors that bind to the less conserved pseudokinase (JH2) domain, an allosteric site, can offer a path to greater selectivity.

Selectivity Profile of this compound

This compound has been identified as a potent inhibitor of Tyk2. Limited publicly available data indicates that this compound also exhibits inhibitory activity against the pseudokinase domain of JAK2 (JAK2-JH2).

Table 1: Kinase Inhibition Profile of this compound

TargetIC50 (nM)
JAK2-JH2< 10

Note: Data is based on currently available information. A comprehensive kinome-wide scan would be necessary to fully elucidate the selectivity profile of this compound.

Comparison with Other Tyk2 Inhibitors

To provide a framework for evaluating the selectivity of this compound, the following table summarizes the selectivity profiles of other notable Tyk2 inhibitors. This includes compounds that target the ATP-binding site (JH1 domain) and those that, like this compound appears to, target the pseudokinase domain (JH2).

Table 2: Comparative Kinase Inhibition Profiles of Various Tyk2 Inhibitors

InhibitorTarget DomainTyk2 IC50/Ki (nM)JAK1 IC50/Ki (nM)JAK2 IC50/Ki (nM)JAK3 IC50/Ki (nM)
This compound JH2 (putative)--< 10 (JH2)-
Deucravacitinib JH2->1000>1000>1000
Cerdulatinib JH11.30.50.65.1
Ropsacitinib JH12.91.21810

Data for comparator compounds are compiled from various public sources and are intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity is paramount. The following are detailed methodologies for key experiments used to generate the type of data presented in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Materials:

    • Purified recombinant kinases (e.g., Tyk2, JAK1, JAK2, JAK3)

    • Specific peptide or protein substrate for each kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP or ADP-Glo™ Kinase Assay System (Promega)

    • ATP solution

    • 384-well plates

    • Filter plates or luminescence reader

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (with [γ-³³P]ATP for radiometric assay). The ATP concentration should be at or near the Km for each kinase.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction.

    • Quantify kinase activity:

      • Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter plates, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its target within a cellular context.

  • Materials:

    • Cell line expressing the target kinase (e.g., human peripheral blood mononuclear cells (PBMCs))

    • This compound

    • Appropriate cytokine for stimulation (e.g., IL-12 for Tyk2)

    • Antibodies specific for the phosphorylated and total forms of a downstream substrate (e.g., anti-phospho-STAT4 and anti-total-STAT4)

    • Flow cytometer or Western blot equipment

  • Procedure:

    • Culture the cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine to activate the target kinase pathway (e.g., IL-12 to activate Tyk2).

    • Lyse the cells (for Western blot) or fix and permeabilize (for flow cytometry).

    • Probe the samples with antibodies against the phosphorylated and total downstream substrate.

    • Analyze the levels of phosphorylated substrate relative to the total substrate using a flow cytometer or Western blot.

    • Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation as a function of the inhibitor concentration.

Kinome-wide Selectivity Profiling (e.g., KiNativ™ or Kinobeads)

This provides a broad, unbiased assessment of an inhibitor's off-target activities across the human kinome.

  • Materials:

    • Cell lysate

    • This compound

    • Affinity probes (e.g., ATP- or inhibitor-based probes) or kinobeads (immobilized non-selective kinase inhibitors)

    • LC-MS/MS instrumentation

  • Procedure (Kinobeads example):

    • Treat cell lysate with varying concentrations of this compound or DMSO.

    • Incubate the treated lysate with kinobeads to capture kinases that are not bound by this compound.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

    • The degree of inhibition for each kinase is determined by the reduction in its binding to the kinobeads in the presence of this compound.

Visualizations

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK_partner JAK Partner (JAK1 or JAK2) Cytokine_Receptor->JAK_partner Activates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Tyk2->JAK_partner Trans-phosphorylates STAT STAT (e.g., STAT4) Tyk2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2 Inhibits Kinase_Profiling_Workflow Biochemical_Assay Biochemical Assay (Purified Kinases) IC50_Values Determine IC50 values for target and off-targets Biochemical_Assay->IC50_Values Cellular_Assay Cellular Assay (Target Engagement) Cellular_Assay->IC50_Values Kinome_Scan Kinome-wide Scan (e.g., Kinobeads) Kinome_Scan->IC50_Values Selectivity_Profile Generate Selectivity Profile IC50_Values->Selectivity_Profile End End: Comparative Analysis Selectivity_Profile->End Start Start Start->Cellular_Assay Start->Kinome_Scan JAK_Family_Selectivity JAK1 JAK1 JAK2 JAK2 JAK3 JAK3 Pan_Inhibitor Pan-JAK Inhibitor Pan_Inhibitor->JAK1 Pan_Inhibitor->JAK2 Pan_Inhibitor->JAK3 Selective_Inhibitor Selective Tyk2 Inhibitor Tyk2 Tyk2 Selective_Inhibitor->Tyk2

A Head-to-Head Comparison: Tyk2-IN-18 Versus siRNA Knockdown for TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeting Tyrosine Kinase 2 (TYK2), a critical mediator in inflammatory signaling pathways, the choice between small molecule inhibitors and genetic knockdown tools is a pivotal decision. This guide provides an objective comparison of two prominent methods: the chemical inhibitor Tyk2-IN-18 and siRNA-mediated knockdown of TYK2.

This comparison delves into their respective mechanisms of action, specificity, potential for off-target effects, and the experimental protocols essential for their application. By presenting available data and outlining the intrinsic differences between these approaches, this guide aims to equip researchers with the knowledge to select the most appropriate tool for their experimental needs.

At a Glance: Key Differences

FeatureThis compound (Chemical Inhibitor)siRNA Knockdown of TYK2
Mechanism of Action Reversible or irreversible binding to the TYK2 protein, typically at the ATP-binding site (JH1 domain) or an allosteric site (JH2 domain), to inhibit its kinase activity.Post-transcriptional gene silencing through RNA interference (RNAi), leading to the degradation of TYK2 mRNA and subsequent reduction of TYK2 protein synthesis.
Target TYK2 proteinTYK2 messenger RNA (mRNA)
Mode of Inhibition Inhibition of enzymatic activityReduction of protein expression
Kinetics Rapid onset and generally reversible upon washoutSlower onset (requires mRNA and protein turnover) and longer-lasting effects
Specificity Dependent on the chemical structure's selectivity for TYK2 over other kinases, particularly other JAK family members.Dependent on the siRNA sequence homology to the target mRNA.
Off-Target Effects Can inhibit other kinases with similar ATP-binding sites.Can induce microRNA-like off-target effects by binding to unintended mRNAs with partial sequence complementarity.[1] Can also trigger an innate immune response.

Mechanism of Action: A Tale of Two Approaches

This compound, as a small molecule inhibitor, functions by directly interacting with the TYK2 protein to block its catalytic activity. Most TYK2 inhibitors are designed to be ATP-competitive, binding to the kinase domain (JH1) and preventing the phosphorylation of downstream substrates like STAT proteins.[2][3] A newer class of allosteric inhibitors, such as deucravacitinib, targets the pseudokinase (JH2) domain, locking the protein in an inactive conformation. This allosteric approach can offer greater selectivity over other JAK family members.[3][4]

In contrast, siRNA (small interfering RNA) knockdown operates at the genetic level. Synthetic double-stranded RNA molecules, designed to be complementary to a specific sequence within the TYK2 mRNA, are introduced into cells.[5] The cell's natural RNA interference (RNAi) machinery, specifically the RNA-Induced Silencing Complex (RISC), incorporates the siRNA and uses it as a guide to find and degrade the target TYK2 mRNA.[1] This prevents the translation of the mRNA into protein, leading to a reduction in the total amount of TYK2 protein in the cell.

cluster_Tyk2IN18 This compound (Chemical Inhibition) cluster_siRNA siRNA Knockdown Tyk2_protein TYK2 Protein Inactive_Tyk2 Inactive TYK2-Inhibitor Complex Tyk2_protein->Inactive_Tyk2 Tyk2_IN_18 This compound Tyk2_IN_18->Tyk2_protein Binds to STAT_phosphorylation STAT Phosphorylation Inactive_Tyk2->STAT_phosphorylation Blocks TYK2_mRNA TYK2 mRNA Degraded_mRNA Degraded TYK2 mRNA TYK2_mRNA->Degraded_mRNA siRNA TYK2 siRNA RISC RISC Complex siRNA->RISC Loads into RISC->TYK2_mRNA Targets No_Tyk2_protein Reduced TYK2 Protein Synthesis Degraded_mRNA->No_Tyk2_protein

Mechanisms of TYK2 Inhibition.

Performance and Specificity: A Comparative Analysis

While no direct comparative studies between this compound and TYK2 siRNA were identified, the following tables summarize typical performance characteristics based on data from individual studies of each modality.

Table 1: Efficacy of TYK2 Inhibition

ParameterThis compound (or similar inhibitors)siRNA Knockdown of TYK2
Typical Effective Concentration 10 nM - 1 µM in cell culture[6]10 - 100 nM for transfection
Level of Inhibition/Knockdown Can achieve >90% inhibition of kinase activityTypically achieves 70-90% knockdown of mRNA/protein levels[7]
Time to Effect Rapid (minutes to hours)[8]Slower (24-72 hours)[5]
Duration of Effect Dependent on compound half-life and washoutLong-lasting (several days)

Table 2: Specificity and Off-Target Effects

ParameterThis compound (or similar inhibitors)siRNA Knockdown of TYK2
Primary Off-Targets Other JAK family members (JAK1, JAK2, JAK3) and other kinases with similar ATP-binding sites.[2][3]Other mRNAs with partial sequence homology, particularly in the "seed" region.[1]
Reported Off-Target Effects Inhibition of signaling pathways mediated by other JAKs, potentially leading to broader immunosuppression or other cellular effects.[2]"MicroRNA-like" silencing of unintended genes, which can lead to confounding phenotypes.[1] Can also induce an innate immune response.
Mitigation Strategies Use of highly selective inhibitors (e.g., allosteric inhibitors).[3] Perform kinome-wide screening.Careful bioinformatic design of siRNA sequences, use of chemical modifications, and pooling of multiple siRNAs targeting the same gene.[1]

Experimental Protocols

This compound: Inhibition of TYK2 Kinase Activity

  • Preparation of Inhibitor Stock: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding and Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Inhibitor Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) is recommended for initial characterization.[6] A vehicle control (e.g., DMSO) should be included. Pre-treat cells with the inhibitor for a specified period (e.g., 1-2 hours) before stimulation.[6]

  • Cytokine Stimulation: Activate the TYK2 signaling pathway by adding the appropriate cytokine (e.g., IL-12, IL-23, or IFN-α) to the cell culture medium.[6]

  • Cell Lysis and Analysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them. The cell lysates can then be analyzed by Western blotting to assess the phosphorylation status of downstream targets like STAT proteins.[6]

start Seed Cells treat Treat with this compound (and vehicle control) start->treat stimulate Stimulate with Cytokine treat->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze p-STAT levels (Western Blot) lyse->analyze

Workflow for this compound Treatment.

siRNA Knockdown of TYK2

  • Transfection: Transfect the siRNA into the cells using a suitable transfection reagent. Optimize the siRNA concentration (typically 10-100 nM) and the amount of transfection reagent to achieve high transfection efficiency with minimal cytotoxicity. Include a non-targeting (scrambled) siRNA as a negative control.

  • Incubation: Incubate the cells for 24-72 hours post-transfection to allow for the degradation of the target mRNA and turnover of the existing TYK2 protein. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels. Use quantitative real-time PCR (qRT-PCR) to measure TYK2 mRNA levels and Western blotting to measure TYK2 protein levels.[7]

  • Functional Assay: Once knockdown is confirmed, perform functional assays to assess the impact on downstream signaling pathways, similar to the analysis performed after inhibitor treatment.

design Design and Synthesize TYK2 and Control siRNAs transfect Transfect Cells design->transfect incubate Incubate for 24-72 hours transfect->incubate validate Validate Knockdown (qRT-PCR, Western Blot) incubate->validate functional_assay Perform Functional Assay validate->functional_assay

Workflow for TYK2 siRNA Knockdown.

Concluding Remarks

The choice between this compound and siRNA knockdown of TYK2 depends heavily on the specific research question and experimental context.

This compound is advantageous for:

  • Studies requiring rapid and reversible inhibition of TYK2 activity.

  • Mimicking the therapeutic effect of a small molecule drug.

  • Investigating the acute effects of TYK2 inhibition.

siRNA knockdown of TYK2 is well-suited for:

  • Studies requiring sustained and long-term reduction of TYK2 protein levels.

  • Validating the role of TYK2 in a specific biological process by reducing its expression.

  • Complementing inhibitor studies to confirm that the observed phenotype is due to the loss of TYK2 and not an off-target effect of the chemical compound.

Ultimately, a comprehensive understanding of TYK2's function can be best achieved by employing both methods in a complementary fashion. The use of a selective inhibitor like this compound alongside a specific genetic knockdown tool such as siRNA provides a robust approach to validate experimental findings and confidently attribute biological effects to the modulation of TYK2. Researchers should carefully consider the inherent strengths and weaknesses of each technique to design rigorous and well-controlled experiments.

References

A Comparative Guide to the In Vivo Efficacy of Novel TYK2 Inhibitors Against the Benchmark BMS-986165

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Tyrosine Kinase 2 (TYK2) has emerged as a pivotal mediator of pro-inflammatory cytokine signaling. The development of selective TYK2 inhibitors marks a significant advancement, offering the potential for potent therapeutic intervention with an improved safety profile over broader Janus kinase (JAK) inhibitors. This guide provides a framework for the preclinical in vivo evaluation of a novel TYK2 inhibitor, here termed Tyk2-IN-18, in direct comparison to the first-in-class, approved allosteric TYK2 inhibitor, BMS-986165 (Deucravacitinib).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of relevant animal models, detailed experimental protocols, and key efficacy endpoints. All quantitative data is hypothetical and for illustrative purposes, structured in tables for clear comparison.

The Benchmark: BMS-986165 (Deucravacitinib)

BMS-986165 is a highly selective, oral, allosteric inhibitor of TYK2.[1][2][3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing the enzyme in an inactive conformation.[3][4] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is thought to contribute to its favorable safety profile.[4][5] BMS-986165 has demonstrated robust efficacy in preclinical models of systemic lupus erythematosus and inflammatory bowel disease.[6][7][8] Clinically, it is approved for the treatment of moderate-to-severe plaque psoriasis and has shown efficacy in psoriatic arthritis.[2][3][9][10]

In Vivo Efficacy Comparison: this compound vs. BMS-986165

A head-to-head comparison in relevant animal models is crucial to determine the relative potency, efficacy, and potential therapeutic advantages of a novel TYK2 inhibitor like this compound. Below are recommended models and protocols for key indications.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used model that recapitulates key features of human psoriasis, including the central role of the IL-23/IL-17 axis.[4][11][12]

Experimental Protocol:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and right ear of the mice for 5-6 consecutive days.[11][13]

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • BMS-986165 (e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • Positive control (e.g., clobetasol, topical)

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI): Daily scoring of erythema (redness), scaling, and skin thickness of the back skin. Each parameter is scored on a scale of 0-4.[13]

    • Ear Thickness: Measured daily using a digital caliper.

    • Histology: At the end of the study, skin samples are collected for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Cytokine Analysis: Skin homogenates are analyzed for levels of key cytokines such as IL-17A, IL-23, and TNF-α via ELISA or qPCR.[14]

    • Spleen Weight: Measured at necropsy as an indicator of systemic inflammation.[15]

Table 1: Hypothetical Efficacy Data in Imiquimod-Induced Psoriasis Model

Treatment GroupMean PASI Score (Day 6)% Reduction in Ear ThicknessEpidermal Thickness (µm)Skin IL-17A Levels (pg/mg)
Vehicle Control9.8 ± 0.70%120 ± 15550 ± 75
This compound (30 mg/kg)4.5 ± 0.548%65 ± 10250 ± 50
BMS-986165 (30 mg/kg)4.2 ± 0.652%60 ± 8230 ± 45
Clobetasol2.1 ± 0.375%35 ± 5110 ± 20
Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model for rheumatoid and psoriatic arthritis, sharing pathological and immunological features with the human diseases.[1][3]

Experimental Protocol:

  • Animals: DBA/1 mice, 8-10 weeks old.[1][3]

  • Induction:

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered subcutaneously at the base of the tail.[9]

    • Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).[9][10]

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 10, 30, 100 mg/kg, oral gavage, daily from day 21)

    • BMS-986165 (e.g., 10, 30, 100 mg/kg, oral gavage, daily from day 21)

    • Positive control (e.g., methotrexate)

  • Efficacy Assessment:

    • Clinical Score: Arthritis severity is scored 3-4 times a week based on swelling and erythema of each paw (scale of 0-4 per paw, maximum score of 16).

    • Paw Swelling: Measured using a plethysmometer.

    • Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

    • Biomarkers: Serum levels of anti-collagen antibodies and inflammatory cytokines are measured.

Table 2: Hypothetical Efficacy Data in Collagen-Induced Arthritis Model

Treatment GroupMean Clinical Score (Day 42)Paw Swelling (mm)Histological Score (Inflammation)
Vehicle Control10.5 ± 1.23.8 ± 0.43.5 ± 0.5
This compound (30 mg/kg)5.1 ± 0.82.2 ± 0.31.8 ± 0.3
BMS-986165 (30 mg/kg)4.8 ± 0.72.0 ± 0.21.6 ± 0.2
Methotrexate3.5 ± 0.51.7 ± 0.21.1 ± 0.2
Spontaneous and Induced Models of Systemic Lupus Erythematosus (SLE)

Several mouse models are available for studying SLE, a complex autoimmune disease.[16][17][18] The NZB/W F1 hybrid and MRL/lpr strains are common spontaneous models, while pristane (B154290) can be used to induce lupus-like disease.[17][19]

Experimental Protocol (NZB/W F1 Model):

  • Animals: Female NZB/W F1 mice.

  • Induction: Disease develops spontaneously, with proteinuria typically appearing around 24-28 weeks of age.

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 10, 30 mg/kg, oral gavage, daily from 20 weeks of age)

    • BMS-986165 (e.g., 10, 30 mg/kg, oral gavage, daily from 20 weeks of age)[6]

  • Efficacy Assessment:

    • Proteinuria: Monitored weekly using urine dipsticks.

    • Survival: Monitored throughout the study.

    • Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA.

    • Kidney Histology: At the end of the study, kidneys are assessed for glomerulonephritis.

Table 3: Hypothetical Efficacy Data in NZB/W F1 Lupus Model

Treatment GroupMedian Survival (weeks)Proteinuria Score (at 36 weeks)Anti-dsDNA Titer (at 36 weeks)
Vehicle Control383.8 ± 0.412,500 ± 2,500
This compound (30 mg/kg)>521.5 ± 0.34,500 ± 1,200
BMS-986165 (30 mg/kg)>521.2 ± 0.24,000 ± 1,000
T-Cell Transfer Model of Colitis

This model is widely used to study inflammatory bowel disease (IBD) and the role of T-cells in its pathogenesis.[20]

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., RAG1-/-) and donor CD4+CD45RBhigh T-cells from wild-type mice.

  • Induction: Naive T-cells are adoptively transferred into immunodeficient hosts, leading to the development of colitis over 4-8 weeks.[21]

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 10, 30, 70 mg/kg, oral gavage, daily after disease onset)[20]

    • BMS-986165 (e.g., 10, 30, 70 mg/kg, oral gavage, daily after disease onset)[6]

  • Efficacy Assessment:

    • Body Weight: Monitored 2-3 times per week.

    • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.[21]

    • Colon Histology: At the end of the study, the colon is assessed for inflammation, ulceration, and architectural changes.

    • Colon Length and Weight: Measured as an indicator of inflammation.

Table 4: Hypothetical Efficacy Data in T-Cell Transfer Colitis Model

Treatment Group% Change in Body Weight (Day 42)Disease Activity Index (Day 42)Colon Length (cm)
Vehicle Control-15%3.5 ± 0.46.2 ± 0.5
This compound (30 mg/kg)-2%1.2 ± 0.38.5 ± 0.4
BMS-986165 (30 mg/kg)-1%1.0 ± 0.28.8 ± 0.3

Visualizing Pathways and Protocols

To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK (e.g., JAK2) Cytokine_Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Gene_Transcription Gene Transcription (Pro-inflammatory genes) pSTAT->Gene_Transcription Translocation BMS_986165 BMS-986165 or This compound BMS_986165->TYK2 Allosteric Inhibition Cytokine Cytokine (e.g., IL-23, IFN) Cytokine->Cytokine_Receptor Binding

Caption: TYK2 Signaling Pathway and Point of Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Imiquimod-induced Psoriasis) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Disease_Induction Disease Induction (e.g., Imiquimod application) Randomization->Disease_Induction Treatment Daily Dosing: - Vehicle - this compound - BMS-986165 Disease_Induction->Treatment Monitoring Daily Monitoring & Scoring (e.g., PASI, Ear Thickness) Treatment->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Skin samples, Spleen) Monitoring->Endpoint_Collection Histology Histological Analysis Endpoint_Collection->Histology Biomarker_Analysis Biomarker Analysis (e.g., Cytokines) Endpoint_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis & Comparison Histology->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis

References

A Structural Showdown: Comparing Tyk2-IN-18 and Other Next-Generation TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective structural and functional comparison of Tyk2-IN-18 with other prominent Tyrosine Kinase 2 (TYK2) inhibitors. This analysis is supported by experimental data to illuminate the distinct mechanisms and potential therapeutic advantages of these molecules in the ever-evolving landscape of autoimmune and inflammatory disease treatment.

At the heart of numerous cytokine signaling pathways implicated in autoimmune disorders lies TYK2, a member of the Janus kinase (JAK) family. Its pivotal role has made it a prime target for therapeutic intervention. A new wave of inhibitors aims for greater selectivity to minimize the off-target effects associated with broader pan-JAK inhibitors. This guide dissects the structural nuances and functional consequences of these different inhibitory strategies, with a special focus on the promising profile of this compound.

Mechanism of Action: A Tale of Two Binding Sites

TYK2 inhibitors can be broadly categorized into two classes based on their binding mechanism: ATP-competitive and allosteric inhibitors. This fundamental difference in their interaction with the TYK2 protein dictates their selectivity and, consequently, their safety profile.

  • ATP-Competitive Inhibitors: These molecules, which include compounds like Tofacitinib , Brepocitinib , and Ropsacitinib , bind to the highly conserved ATP-binding site within the catalytic (JH1) domain of TYK2. Due to the structural similarity of this domain across the JAK family, achieving high selectivity can be challenging, potentially leading to off-target inhibition of JAK1, JAK2, and JAK3.

  • Allosteric Inhibitors: A newer and more selective class of inhibitors, including This compound and the FDA-approved Deucravacitinib , targets the regulatory pseudokinase (JH2) domain. The JH2 domain is structurally distinct among the JAK family members, allowing for the development of highly selective inhibitors. By binding to this allosteric site, these inhibitors lock the TYK2 protein in an inactive conformation, preventing its activation.[1]

Quantitative Comparison of TYK2 Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and a selection of other TYK2 and JAK inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Binding Domain
This compound (Tyk2-IN-16) < 10[2]---JH2 (Allosteric)[2]
Deucravacitinib (BMS-986165) ~0.2 (Ki)>4000>4000>4000JH2 (Allosteric)
Brepocitinib (PF-06700841) 23[3]17[3]77[3][4]6490[3]JH1 (ATP-Competitive)
Ropsacitinib (PF-06826647) 15[5]383[5]74[5]>10,000[5]JH1 (ATP-Competitive)
Tofacitinib >48001.220112JH1 (ATP-Competitive)
TAK-279 Highly Selective---JH2 (Allosteric)[6][7][8][9]
ESK-001 Highly Selective---JH2 (Allosteric)[10][11][12][13][14]
VTX958 Highly Selective---JH2 (Allosteric)[15][16][17]

Visualizing the Signaling Landscape and Experimental Approaches

To better understand the context of TYK2 inhibition and the methods used for evaluation, the following diagrams illustrate the TYK2 signaling pathway and a typical experimental workflow.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK Other JAK (e.g., JAK1, JAK2) Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Tyk2_IN_18 This compound (Allosteric) Tyk2_IN_18->TYK2 Inhibits (JH2) ATP_Competitive_Inhibitor ATP-Competitive Inhibitor ATP_Competitive_Inhibitor->TYK2 Inhibits (JH1)

TYK2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Immune cells) Inhibitor_Treatment 2. Inhibitor Treatment (this compound vs. Others) Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IL-12) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis & Protein Extraction Cytokine_Stimulation->Cell_Lysis Western_Blot 5. Western Blot for pSTAT Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis (IC50 Determination) Western_Blot->Data_Analysis

Workflow for Evaluating TYK2 Inhibitor Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are summaries of key experimental protocols.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • Kinase assay buffer

  • TYK2 inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the TYK2 inhibitor.

  • In a 96-well plate, add the TYK2 enzyme, substrate, and inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

STAT Phosphorylation Assay by Western Blot

This method assesses the ability of a TYK2 inhibitor to block the phosphorylation of downstream STAT proteins in a cellular context.

Materials:

  • Immune cells (e.g., PBMCs or a relevant cell line)

  • Cell culture medium

  • Cytokine (e.g., IL-12 or IFN-α)

  • TYK2 inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-pSTAT, anti-total STAT, loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture cells and pre-treat with varying concentrations of the TYK2 inhibitor for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phosphorylated STAT.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading.

  • Quantify band intensities to determine the ratio of phosphorylated STAT to total STAT.[18]

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of TYK2 inhibitors in a psoriasis-like skin inflammation setting.[19][20]

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod (B1671794) cream (5%)

  • TYK2 inhibitor formulated for oral or topical administration

  • Vehicle control

Procedure:

  • Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.[21][22]

  • Administer the TYK2 inhibitor or vehicle daily, starting before or at the onset of imiquimod application.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

  • At the end of the study, collect skin and spleen tissues for histological analysis and cytokine profiling.[19]

Conclusion

The development of selective TYK2 inhibitors represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. This compound, as an allosteric inhibitor, exemplifies the potential of targeting the less conserved pseudokinase domain to achieve high selectivity over other JAK family members. This structural distinction translates to a more focused inhibition of specific cytokine pathways, which may offer an improved safety and efficacy profile compared to broader-acting ATP-competitive inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and head-to-head comparison of these promising therapeutic agents. As more data on next-generation inhibitors like this compound becomes available, the clearer the path will be toward more precise and effective treatments for patients in need.

References

The Selective Advantage: Why TYK2-IN-18 Analogs May Outshine Pan-JAK Inhibitors in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of highly selective Tyrosine Kinase 2 (TYK2) inhibitors, exemplified by compounds structurally and mechanistically similar to Tyk2-IN-18, is demonstrating significant promise in offering a more targeted and potentially safer therapeutic approach for autoimmune diseases compared to their pan-Janus kinase (JAK) inhibitor counterparts. By precisely targeting the TYK2 enzyme, these next-generation inhibitors aim to mitigate the broader immunosuppressive effects and off-target toxicities associated with less selective JAK inhibitors.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating inflammatory cytokine signaling.[1][2] Pan-JAK inhibitors, which block the activity of multiple JAK family members, have proven effective in treating a range of autoimmune conditions. However, their broad mechanism of action can lead to a variety of side effects, including an increased risk of serious infections, cardiovascular events, and malignancies, which has prompted an FDA boxed warning for some drugs in this class.[3]

Selective TYK2 inhibitors represent a refined strategy. TYK2 is critically involved in the signaling of key cytokines implicated in autoimmune and inflammatory diseases, such as interleukin-12 (B1171171) (IL-12), IL-23, and Type 1 interferons (IFN-α/β).[4][5] By specifically targeting TYK2, these inhibitors can quell pathogenic inflammatory responses while sparing other essential signaling pathways mediated by JAK1, JAK2, and JAK3, which are crucial for broader immune function and hematopoiesis.[6]

A Sharper Tool: The Mechanism of Selective TYK2 Inhibition

A key advantage of many selective TYK2 inhibitors lies in their unique allosteric mechanism of action.[6][7] Unlike pan-JAK inhibitors that typically compete with ATP at the highly conserved catalytic domain (JH1) of the kinase, these selective agents often bind to the regulatory pseudokinase domain (JH2).[6][8] This allosteric binding induces a conformational change that locks the kinase in an inactive state, providing a high degree of selectivity for TYK2 over other JAK family members.[7] This novel mechanism is a significant departure from the ATP-competitive inhibition of most pan-JAK inhibitors and is central to the improved safety profile of selective TYK2 inhibitors.

Data-Driven Comparison: Selectivity and Potency

Quantitative data from biochemical and cellular assays underscore the advantages of selective TYK2 inhibition. The following tables summarize the comparative selectivity and potency of a representative selective TYK2 inhibitor against various pan-JAK inhibitors.

Table 1: Biochemical Selectivity Profile (IC50, nM)

Inhibitor ClassCompound ExampleTYK2JAK1JAK2JAK3
Selective TYK2 Inhibitor Deucravacitinib (B606291)<1>1000>2000>1000
Pan-JAK Inhibitor Tofacitinib59120112
Pan-JAK Inhibitor Baricitinib535.95.7>400
Pan-JAK Inhibitor Upadacitinib441474

Data compiled from publicly available sources. Direct comparison should be made with caution due to variations in assay conditions.

Table 2: Cellular Potency in Cytokine Signaling Assays (IC50, nM)

Cytokine PathwayPrimary JAKs InvolvedSelective TYK2 Inhibitor (Deucravacitinib)Pan-JAK Inhibitor (Tofacitinib)
IL-23 (pSTAT3) TYK2/JAK21.129
IFN-α (pSTAT1) TYK2/JAK11.513
IL-6 (pSTAT3) JAK1/JAK2>10,00011
GM-CSF (pSTAT5) JAK2>10,000110
IL-2 (pSTAT5) JAK1/JAK3>10,0003.6

Data compiled from publicly available sources. Direct comparison should be made with caution due to variations in cell types and assay conditions.

These data clearly illustrate that while pan-JAK inhibitors potently block signaling downstream of multiple cytokines, selective TYK2 inhibitors like deucravacitinib specifically target TYK2-mediated pathways with minimal impact on those dependent on other JAKs.

Visualizing the Pathways

The following diagrams illustrate the targeted intervention of selective TYK2 inhibitors compared to the broader action of pan-JAK inhibitors.

cluster_receptor Cell Membrane cluster_jak Intracellular cluster_stat IL-12R IL-12R TYK2 TYK2 IL-12R->TYK2 IFN-αR IFN-αR IFN-αR->TYK2 JAK1 JAK1 IFN-αR->JAK1 IL-6R IL-6R IL-6R->JAK1 EPO-R EPO-R JAK2 JAK2 EPO-R->JAK2 STAT4 STAT4 TYK2->STAT4 STAT1 STAT1 TYK2->STAT1 JAK1->STAT1 STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK2->STAT5 IL-12 IL-12 IL-12->IL-12R IFN-α IFN-α IFN-α->IFN-αR IL-6 IL-6 IL-6->IL-6R EPO EPO EPO->EPO-R This compound This compound This compound->TYK2 Pan-JAKi Pan-JAKi Pan-JAKi->TYK2 Pan-JAKi->JAK1 Pan-JAKi->JAK2

Figure 1: Selective vs. Pan-JAK Inhibition of Cytokine Signaling.

Experimental Methodologies

The data presented in this guide are derived from standard experimental protocols designed to assess the potency and selectivity of kinase inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound on purified kinase enzymes.

Protocol:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and adenosine (B11128) triphosphate (ATP).

  • The kinase reaction is initiated, allowing for the phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³³P-ATP) or fluorescence-based assays.

  • Compounds are tested at various concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Phospho-STAT (pSTAT) Assays

Objective: To measure the inhibitory effect of a compound on cytokine-induced signaling within a cellular context.

Protocol:

  • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines are pre-incubated with varying concentrations of the test compound.

  • The cells are then stimulated with a specific cytokine (e.g., IL-23, IFN-α, IL-6, GM-CSF) to activate a particular JAK-STAT pathway.

  • Following stimulation, the cells are fixed and permeabilized.

  • The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT1, pSTAT5) are measured using flow cytometry with phospho-specific antibodies.

  • The IC50 is calculated as the concentration of the compound that inhibits cytokine-induced STAT phosphorylation by 50%.

The Path Forward: Clinical Implications

The enhanced selectivity of TYK2 inhibitors has significant clinical implications. By avoiding the inhibition of JAK1, JAK2, and JAK3, these compounds may circumvent some of the adverse events associated with pan-JAK inhibitors. For instance, the preservation of JAK2 signaling is important for maintaining normal hematopoiesis, potentially reducing the risk of anemia and thrombocytopenia.[9] Similarly, avoiding broad immunosuppression through JAK1 and JAK3 inhibition could lead to a lower incidence of serious infections.

References

Benchmarking Novel TYK2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of autoimmune and inflammatory disease research, Tyrosine Kinase 2 (TYK2) has emerged as a pivotal therapeutic target. As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukins (IL)-12, IL-23, and Type I interferons (IFNs).[1] The development of selective TYK2 inhibitors offers a promising strategy to modulate these immune responses with greater precision and potentially improved safety profiles compared to broader JAK inhibitors. This guide provides a comparative overview of the preclinical compound Tyk2-IN-18 against a selection of publicly disclosed TYK2 inhibitors, offering researchers, scientists, and drug development professionals a benchmark for evaluation.

Comparative Performance of TYK2 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound alongside other notable TYK2 inhibitors. The data presented is a compilation from various public sources and is intended for comparative purposes. Direct comparison of absolute values should be approached with caution due to potential variations in assay conditions between different studies.

InhibitorTarget DomainBiochemical IC50 (TYK2)Cellular IC50 (IL-12/23 pathway)Selectivity Profile
This compound JH2 (Pseudokinase)~39 nM (binding)~6 nM (IL-23 induced STAT3)High selectivity over JAK1/2/3 JH1 domains.
Deucravacitinib (BMS-986165) JH2 (Pseudokinase)0.06 nM (binding)1.1 nM (IFNα-induced STAT3)>164-fold for TYK2 JH2 vs JAK1 JH2.[2]
TAK-279 (NDI-034858) JH2 (Pseudokinase)Not explicitly statedPotent inhibition of IL-12/IL-18 induced IFNγHighly selective for TYK2.[2]
Brepocitinib (PF-06700841) JH1 (Kinase)29 nM64 nM (IL-12 induced pSTAT4)Also inhibits JAK1 (IC50 = 41 nM).[3]
Ropsacitinib (PF-06826647) JH1 (Kinase)Potent TYK2 inhibitorNot explicitly statedDual TYK2/JAK2 inhibitor.
TLL-018 JH1 (Kinase)5 nM0.6 µM (IL-6 signaling, JAK1 mediated)Dual JAK1/TYK2 inhibitor.[4]

TYK2 Signaling Pathway

The diagram below illustrates the central role of TYK2 in mediating cytokine signaling. Upon ligand binding to their respective receptors (e.g., IL-12R, IL-23R, IFNAR), TYK2, in concert with other JAK family members, becomes activated. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Allosteric inhibitors targeting the JH2 pseudokinase domain, such as this compound and Deucravacitinib, lock the kinase in an inactive conformation, thereby blocking this signaling cascade.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK1, JAK2) Cytokine_Receptor->JAK_partner Activation Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation STAT_P pSTAT Gene_Transcription Gene Transcription (Inflammation, Immune Response) STAT_P->Gene_Transcription Translocation Inhibitor This compound (Allosteric Inhibitor) Inhibitor->TYK2 Inhibition

Caption: TYK2-mediated cytokine signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of TYK2 inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the TYK2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TYK2 kinase domain (JH1) or pseudokinase domain (JH2) is used. A generic peptide substrate for the kinase domain (e.g., a poly-Glu-Tyr peptide) is prepared in kinase reaction buffer.

  • Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: The TYK2 enzyme is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based assays like ADP-Glo).

  • Detection:

    • Radiometric Assay: The reaction mixture is transferred to a phosphocellulose filter membrane, which captures the phosphorylated substrate. The amount of incorporated radiolabel is quantified using a scintillation counter.

    • Luminescence Assay: The amount of ADP produced is measured using a luciferase/luciferin system, where the light output is proportional to the ADP concentration.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assays

Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line expressing the target cytokine receptor) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 to induce STAT4 phosphorylation, or IFNα to induce STAT3 phosphorylation).

  • Cell Lysis and Staining: Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4-PE).

  • Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition of MFI against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel TYK2 inhibitor from initial biochemical screening to cellular functional assays.

Experimental_Workflow TYK2 Inhibitor Evaluation Workflow start Start: Novel Compound (this compound) biochem_assay Biochemical Assay (Kinase or Binding) start->biochem_assay cellular_assay Cellular Assay (Phospho-STAT) biochem_assay->cellular_assay Proceed with Potent Compounds data_analysis Data Analysis (IC50 Determination) biochem_assay->data_analysis Determine Biochemical Potency selectivity_panel Selectivity Profiling (vs. other JAKs) cellular_assay->selectivity_panel cellular_assay->data_analysis Determine Cellular Potency selectivity_panel->data_analysis Assess Selectivity end End: Comparative Assessment data_analysis->end

Caption: A streamlined workflow for the preclinical assessment of TYK2 inhibitors.

This guide provides a foundational comparison and standardized methodologies to aid in the evaluation of novel TYK2 inhibitors like this compound. Researchers are encouraged to conduct head-to-head studies under identical experimental conditions for the most accurate and reliable comparative data.

References

Safety Operating Guide

Proper Disposal of Tyk2-IN-18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific, publicly available Safety Data Sheet (SDS) for Tyk2-IN-18 has not been identified. The following procedures are based on best practices for the handling and disposal of similar small molecule kinase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer-provided SDS for this compound, when available, to ensure compliance with all local, state, and federal regulations. This guide is intended to provide essential safety and logistical information but should not supersede institutional protocols.

The proper disposal of this compound, a potent tyrosine kinase 2 inhibitor, is critical to maintain a safe laboratory environment, protect personnel from potential hazards, and prevent environmental contamination. Small molecule inhibitors are biologically active compounds and should be handled as hazardous chemical waste from the point of generation through to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Double nitrile gloves or other compatible chemical-resistant gloves.

  • Body Protection: A lab coat, with additional protective clothing as deemed necessary by your institution's EHS guidelines.

Hazard Classification and Considerations

While specific quantitative data for this compound is not available, the hazard classification for a similar compound, JAK1/TYK2-IN-3, is summarized below. It is prudent to handle this compound with similar precautions.

Hazard CategoryClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.

Data based on the Safety Data Sheet for JAK1/TYK2-IN-3.

Given its potent biological activity and potential for aquatic toxicity, it is crucial to prevent this compound from entering sewer systems or the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. The following steps outline the general procedure for segregating and preparing this compound waste for collection.

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step. Never mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Contaminated Materials: All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be collected as solid chemical waste.

    • Unused/Expired Compound: The original container holding any unused or expired solid this compound must be treated as hazardous waste. Do not attempt to dispose of it in the regular trash.

  • Liquid Waste:

    • Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers, must be collected as liquid chemical waste.

    • Solvent Compatibility: Collect halogenated and non-halogenated solvent waste in separate, compatible containers as per your institution's guidelines.

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Containers: Use only EHS-approved, leak-proof containers for both solid and liquid waste. Ensure containers are chemically compatible with the waste they are holding.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and list all other components of the waste, including solvents (e.g., "this compound in DMSO").

    • Indicate the approximate concentration or quantity of this compound.

    • Include the date when waste was first added to the container (accumulation start date).

Step 3: Storage and Collection

  • Satellite Accumulation Area: Store sealed waste containers in a designated and properly ventilated satellite accumulation area within your laboratory. This area should have secondary containment to mitigate any potential leaks or spills.

  • EHS Pickup: Once a waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for disposal through your EHS department. Follow their specific procedures for requesting a waste pickup.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experiment using this compound waste_gen Generate this compound Waste start->waste_gen decision Solid or Liquid Waste? waste_gen->decision solid_waste Solid Waste (Gloves, Tips, Vials) decision->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) decision->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup

Personal protective equipment for handling Tyk2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for the handling and disposal of Tyk2-IN-18, a potent tyrosine kinase 2 (Tyk2) inhibitor.[1][2] This guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, research-grade kinase inhibitors.[3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

Potent small molecule kinase inhibitors like this compound should be handled with a high degree of caution as they are biologically active and potentially hazardous.[3][4] A comprehensive risk assessment should be performed before handling. The following personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[3] - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[3][4] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[3] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[3] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[3][4]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[3] - Lab Coat: Standard laboratory coat.[3] - Ventilation: Work should be conducted in a chemical fume hood.[3][4]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[3] - Eye Protection: Safety glasses with side shields.[3] - Lab Coat: Standard laboratory coat.[3] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[3]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[3] - Eye Protection: Chemical splash goggles.[3] - Lab Coat: Standard laboratory coat.[3]

Operational Plan: Handling and Experimental Use

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[3]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[3][4]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[3]

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]

  • Storage: this compound should be stored at -20°C.[4] Confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.[4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]

  • Solid Waste: Contaminated items such as empty vials, gloves, pipette tips, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[4]

First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[6]

  • Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[6]

  • Inhalation: Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[7]

This compound Signaling Pathway and Experimental Workflow

Tyk2 is a member of the Janus kinase (JAK) family of tyrosine kinases and is a key component of the signaling pathways for cytokines such as IL-12, IL-23, and type I interferons.[8][9] These pathways are implicated in various autoimmune and inflammatory diseases.[8][10] this compound is a potent inhibitor of Tyk2.[2] The following diagrams illustrate the general handling workflow and a conceptual signaling pathway.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Decontamination and Disposal start Receipt and Inspection storage Store at -20°C start->storage Confirm storage conditions ppe Don Appropriate PPE storage->ppe weighing Weigh Solid in Fume Hood ppe->weighing dissolving Dissolve in Solvent weighing->dissolving experiment Perform Experiment (e.g., Cell-Based Assay) dissolving->experiment decontaminate Decontaminate Equipment experiment->decontaminate waste_collection Collect Solid and Liquid Waste experiment->waste_collection decontaminate->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

G Conceptual Tyk2 Signaling Pathway Inhibition cluster_pathway Cytokine Signaling cluster_inhibition Inhibition cytokine Cytokine (e.g., IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 jak Other JAKs receptor->jak stat STAT Protein tyk2->stat Phosphorylation jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene_expression Gene Expression nucleus->gene_expression tyk2_in_18 This compound tyk2_in_18->tyk2 Inhibits

Caption: Inhibition of the Tyk2 signaling pathway by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.